Product packaging for A-Tetrasaccharide(Cat. No.:CAS No. 59957-92-5)

A-Tetrasaccharide

Cat. No.: B164704
CAS No.: 59957-92-5
M. Wt: 691.6 g/mol
InChI Key: DLJLMAWPOOWMRF-BFJQYDNNSA-N
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Description

Alpha-Tetrasaccharide (CAS 59957-92-5) is a complex carbohydrate with significant value in biochemical and medical research. This specific tetrasaccharide, with a molecular formula of C26H45NO20 and a molecular weight of 691.6 g/mol, is recognized for its role as a metabolite that accumulates in the urine of individuals with glucosidase I deficiency, a condition linked to specific genetic mutations . This characteristic establishes it as a molecule of interest for investigating inborn errors of metabolism and glycosylation pathways. Beyond its role in basic research on metabolic disorders, tetrasaccharides, in general, are a key focus in diabetes research. The inhibition of carbohydrate-hydrolyzing enzymes like alpha-glucosidase is a established therapeutic strategy for managing type 2 diabetes, driving the development of novel synthetic inhibitors for pharmacological studies . Furthermore, specific glucose tetrasaccharides (Glc4) have been identified as sensitive biomarkers for monitoring therapeutic efficacy in Pompe disease, demonstrating its applied utility in tracking responses to enzyme replacement therapy . Researchers utilize this high-purity compound as a standard in chromatographic assays, for studying enzyme kinetics, and for exploring the biochemical basis of glycosylation-related diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H45NO20 B164704 A-Tetrasaccharide CAS No. 59957-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO20/c1-7-14(35)19(40)20(41)25(42-7)47-23-22(46-24-13(27-8(2)32)18(39)16(37)11(5-30)43-24)17(38)12(6-31)44-26(23)45-21(10(34)4-29)15(36)9(33)3-28/h3,7,9-26,29-31,33-41H,4-6H2,1-2H3,(H,27,32)/t7-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20-,21+,22-,23+,24+,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLMAWPOOWMRF-BFJQYDNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045128
Record name A-Tetrasaccharide
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Molecular Weight

691.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alpha-Tetrasaccharide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59957-92-5
Record name O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-O-β-D-galactopyranosyl-(1→4)-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59957-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-Tetrasaccharide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601045128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpha-Tetrasaccharide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000445
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Structural Elucidation and Characterization of Alpha Tetrasaccharides

General Structural Features of Tetrasaccharides

Tetrasaccharides are oligosaccharides composed of four monosaccharide units linked together. Their structural diversity is vast, arising from variations in the constituent monosaccharides, the nature of the linkages between them, and their stereochemistry.

Monosaccharide Composition and Glycosidic Linkages

The identity of the four monosaccharide residues is a fundamental determinant of a tetrasaccharide's properties. These can include common hexoses like glucose, galactose, and mannose, as well as less common sugars such as fucose and N-acetylated monosaccharides like N-acetylglucosamine. For instance, a tetrasaccharide from the exosporium of Bacillus anthracis is composed of a unique combination of 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-α-D-glucopyranose, and three L-rhamnopyranose units. mdpi.com Another example is the tetrasaccharide found in the lipopolysaccharide of Rhizobium leguminosarum bv. trifolii strain 24, which consists of two rhamnose residues, N-acetylquinovosamine (QuiNAc), and 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). nih.gov

Anomeric Configuration (Alpha- vs. Beta-linkages)

The anomeric configuration refers to the stereochemistry at the anomeric carbon, the carbon atom that is part of the hemiacetal or hemiketal group. This configuration can be either alpha (α) or beta (β), depending on the orientation of the substituent relative to a reference atom in the sugar ring. This seemingly subtle difference has profound implications for the three-dimensional structure and biological function of the tetrasaccharide.

For example, both the α- and β-anomers of a tetrasaccharide from B. anthracis have been synthesized and studied. mdpi.com While both forms were found to be potent immunogens, the antibodies raised against the trirhamnoside fragments (lacking the terminal modified glucose) showed a preference for their own anomeric configuration, highlighting the importance of this structural detail in molecular recognition. mdpi.com

Advanced Spectroscopic Methods for Structure Determination

Determining the intricate structure of tetrasaccharides requires a suite of powerful analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone of this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete structural elucidation of a tetrasaccharide.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for carbon atoms. These initial spectra offer clues about the types of monosaccharides present and their anomeric configurations.

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the network of protons within each monosaccharide ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate the chemical shifts of protons directly with the carbon atoms to which they are attached. This allows for the unambiguous assignment of proton and carbon signals for each residue.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful 2D technique reveals long-range correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly vital for identifying the glycosidic linkages between monosaccharide units.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This provides crucial information about the three-dimensional conformation of the tetrasaccharide and the spatial relationships between different monosaccharide residues.

The precise determination of how the monosaccharide units are connected and in what order is a key challenge in structural analysis. The HMBC experiment is central to this process. By observing correlations between the anomeric proton of one monosaccharide and a carbon atom in the adjacent residue, the specific linkage point can be identified. For example, an HMBC correlation between the anomeric proton (H-1) of a galactose unit and the C-4 of a glucose unit would confirm a (1→4) linkage.

The sequence of monosaccharides can be deduced by systematically piecing together the connectivity information obtained from HMBC and NOESY experiments. For instance, starting from the reducing end of the tetrasaccharide, one can "walk" along the carbohydrate chain, identifying each successive monosaccharide and its linkage to the next.

1D and 2D NMR Techniques (HMQC, HMBC, COSY, NOESY)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight and elucidating the structure of oligosaccharides like alpha-tetrasaccharides. Several ionization methods are particularly well-suited for carbohydrate analysis.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS)

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) is a soft ionization technique that has been effectively used for the analysis of non-volatile and thermally unstable compounds, including carbohydrates. wikipedia.orgcreative-proteomics.com In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011), and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information with relatively low fragmentation. wikipedia.org

FAB-MS has been successfully applied to determine the composition and arrangement of sugars in complex carbohydrate chains. nih.gov For instance, in the analysis of oligosaccharides derived from glycoproteins, FAB-MS of both underivatized and permethylated samples can reveal details about the sugar sequence. nih.gov The use of tandem mass spectrometry (FAB-MS/MS) further enhances structural elucidation by providing predictable fragmentation patterns that carry information on the sequence and branching of the oligosaccharide. tandfonline.com This makes FAB-MS a valuable tool for the sensitive detection and structural characterization of limited quantities of oligosaccharides. tandfonline.com

ParameterDescriptionSource
Ionization Method A beam of high-energy neutral atoms (e.g., Ar, Xe) bombards a sample mixed in a liquid matrix (e.g., glycerol). wikipedia.org
Primary Ions Formed Primarily [M+H]⁺ (protonated molecule) and [M-H]⁻ (deprotonated molecule). wikipedia.org
Key Advantage Soft ionization technique suitable for non-volatile, thermally unstable compounds, providing clear molecular weight data. creative-proteomics.com
Application Determination of sugar composition, arrangement, and sequence in complex carbohydrates. nih.govtandfonline.com
Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF/TOF) MS

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique widely used for the analysis of large biomolecules, including oligosaccharides. frontiersin.orgnih.gov In MALDI, the analyte is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid (CHCA), which strongly absorbs laser light at a specific wavelength. mdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules. The resulting ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to travel to the detector.

MALDI-TOF MS is known for its high sensitivity, speed, and tolerance to salts and other contaminants often found in biological samples. nih.govmdpi.com It is particularly advantageous for analyzing complex mixtures and determining the molecular weights of large oligosaccharides. nih.gov Tandem time-of-flight (TOF/TOF) analysis allows for fragmentation of selected parent ions, providing detailed structural information, including sequence and branching patterns. This technique has been instrumental in the characterization of hyaluronan oligosaccharides, ranging from tetrasaccharides to larger structures. oup.com

ParameterDescriptionSource
Ionization Method A pulsed laser desorbs and ionizes an analyte co-crystallized with a matrix (e.g., CHCA). mdpi.com
Mass Analyzer Time-of-Flight (TOF) analyzer measures the mass-to-charge ratio based on ion flight time. frontiersin.org
Key Advantages High throughput, sensitivity, and tolerance to contaminants. Suitable for large molecules. nih.govmdpi.com
Application Rapid microbial identification, characterization of large oligosaccharides, and analysis of complex mixtures. frontiersin.orgoup.com
High-Resolution Electrospray Ionization-MS (HR-ESI-MS)

High-Resolution Electrospray Ionization-Mass Spectrometry (HR-ESI-MS) is a versatile and powerful technique for the analysis of polar and charged molecules like oligosaccharides. nih.gov ESI is a very soft ionization method that generates multiply charged ions from a liquid solution, making it suitable for analyzing large and complex molecules. nih.gov When coupled with a high-resolution mass analyzer, such as a Fourier Transform Mass Spectrometer (FTMS), HR-ESI-MS provides extremely accurate mass measurements. nih.gov

This high accuracy allows for the unambiguous determination of the elemental composition of an alpha-tetrasaccharide. researchgate.net HR-ESI-MS is particularly valuable for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). The technique can be performed in both positive and negative ion modes, providing complementary structural information. tandfonline.com Furthermore, the compatibility of ESI with liquid chromatography (LC) allows for online separation and analysis of complex oligosaccharide mixtures, enhancing the characterization of individual components. nih.gov

ParameterDescriptionSource
Ionization Method A high voltage is applied to a liquid to create an aerosol, generating multiply charged ions. nih.gov
Key Advantage Very soft ionization, high accuracy mass measurements (with HR analyzers), and compatibility with LC. nih.govresearchgate.net
Application Accurate mass measurement for elemental composition determination, structural characterization of polar and charged molecules. nih.govresearcher.life
Data Obtained Precise mass-to-charge ratios, enabling the determination of molecular formulas. researchgate.net

Chromatographic and Electrophoretic Techniques for Purification and Analysis

Chromatographic and electrophoretic techniques are essential for the separation and purification of alpha-tetrasaccharides from complex mixtures before their structural elucidation. These methods separate molecules based on their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of carbohydrates. lcms.cz It utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase.

For alpha-tetrasaccharides, several HPLC modes are employed. Reversed-phase ion-pairing (RPIP)-HPLC, for instance, can be used for the separation of oligosaccharides and can be coupled directly with mass spectrometry for online structural identification. nih.gov High-performance anion-exchange chromatography (HPAEC) is another powerful method for separating carbohydrates, often equipped with a pulsed amperometric detector (PAD) for sensitive detection. wiley.com HPLC allows for the resolution of complex mixtures, such as phosphorylated tetrasaccharides, enabling their isolation and subsequent characterization. researchgate.net

HPLC ModeStationary Phase PrincipleApplication for TetrasaccharidesSource
Reversed-Phase Ion-Pairing (RPIP)-HPLC Non-polar stationary phase with ion-pairing reagents in the mobile phase to retain charged analytes.Separation of GAG-derived oligosaccharides with online ESI-MS detection. nih.gov
High-Performance Anion-Exchange (HPAEC) Positively charged stationary phase that separates anions based on the strength of their interaction.Separation and quantification of monosaccharide composition after hydrolysis; resolution of phosphorylated tetrasaccharides. wiley.comresearchgate.net
Size-Exclusion HPLC Porous particles that separate molecules based on their hydrodynamic volume.Determination of homogeneity and average molecular weight. wiley.com

Ion-Exchange and Size-Exclusion Chromatography

Ion-exchange chromatography (IEC) and size-exclusion chromatography (SEC) are fundamental techniques for the preparative and analytical scale purification of oligosaccharides. fiveable.me

Ion-exchange chromatography separates molecules based on their net charge. fiveable.me For acidic oligosaccharides, anion-exchange chromatography is used, where the molecules bind to a positively charged stationary phase and are eluted by increasing the salt concentration or changing the pH of the mobile phase. nih.gov This method is highly effective for fractionating oligosaccharides based on their degree of sulfation or phosphorylation. nih.govresearchgate.net

Size-exclusion chromatography , also known as gel filtration, separates molecules based on their size in solution. fiveable.me Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores and have a longer retention time. SEC is often used as an initial purification step to separate oligosaccharides from larger or smaller contaminants and to fractionate them into groups of different sizes. oup.comresearchgate.net The combination of ion-exchange and size-exclusion chromatography is a powerful strategy for obtaining highly purified alphthis compound fractions for detailed structural analysis. oup.com

TechniqueSeparation PrincipleApplication for TetrasaccharidesSource
Ion-Exchange Chromatography Reversible interaction with a charged stationary phase based on the analyte's net charge.Purification and fractionation based on charge (e.g., number of phosphate (B84403) or sulfate (B86663) groups). nih.govfiveable.me
Size-Exclusion Chromatography Differential elution from a porous stationary phase based on molecular size (hydrodynamic radius).Purification based on molecular weight, removal of aggregates, and fractionation by size. oup.comfiveable.me

Polyacrylamide Gel Electrophoresis and Capillary Electrophoresis

The separation and analysis of alpha-tetrasaccharides can be effectively achieved using electrophoretic techniques, primarily Polyacrylamide Gel Electrophoresis (PAGE) and Capillary Electrophoresis (CE). These methods separate molecules based on their electrophoretic mobility, which is a function of the molecule's size, shape, and charge. wikipedia.org

Polyacrylamide Gel Electrophoresis (PAGE) separates oligosaccharides primarily based on their molecular size. researchgate.net In this technique, a gel matrix is formed through the polymerization of acrylamide (B121943) and a cross-linker, with the pore size being adjustable by altering the monomer concentration. wikipedia.orgbio-rad.com For tetrasaccharides, high-density, gradient pore gels provide excellent resolution, allowing for the separation of oligosaccharides that differ by even a single monosaccharide unit. researchgate.net The process involves applying the tetrasaccharide sample to the gel and subjecting it to an electric field, causing the molecules to migrate through the pores. Smaller molecules travel further through the gel matrix. wikipedia.org Following separation, the bands can be visualized using specific stains like toluidine blue. researchgate.net This method has been successfully used to resolve heparin-derived oligosaccharides, including tetrasaccharides, into sharp, well-defined bands. researchgate.net

Capillary Electrophoresis (CE) offers a high-resolution, automated alternative for carbohydrate analysis. researchgate.net Due to the neutral charge of most non-sialylated tetrasaccharides, a derivatization step is typically required prior to analysis. doi.org This involves tagging the carbohydrate with a charged, fluorescent label, such as 8-aminopyrene-1,3,6-trisulphonic acid (APTS), which imparts a negative charge for electrophoretic migration and allows for sensitive detection via laser-induced fluorescence (LIF). doi.orgd-nb.info CE is particularly powerful for separating complex mixtures and resolving subtle structural differences, including positional and linkage isomers of tetrasaccharides. researchgate.netd-nb.info For instance, CE has been effectively applied to the in-process analytical control for the production of human milk oligosaccharides like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), demonstrating its capability to separate these challenging isomers. d-nb.info Different gel-buffer systems can be employed within the capillary to optimize separation based on the specific characteristics of the tetrasaccharides being analyzed. d-nb.info

Conformational Analysis of Alpha-Tetrasaccharides

Understanding the three-dimensional structure and dynamic behavior of alpha-tetrasaccharides in solution is crucial, as their biological functions are intrinsically linked to their shape. The inherent flexibility of glycosidic linkages makes this a complex task, often precluding the definition of a single static structure. oup.comdiva-portal.org Instead, a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is employed to describe the ensemble of conformations that the molecule populates.

NMR-Based Conformational Studies (T-ROESY, Trans-glycosidic J-couplings, Residual Dipolar Couplings)

NMR spectroscopy is a uniquely powerful tool for elucidating the solution-state structure of oligosaccharides at an atomic level. oup.com Several specialized NMR experiments are used to gather distinct and complementary conformational constraints.

T-ROESY (Transferred Rotating-Frame Overhauser Effect Spectroscopy): The T-ROESY experiment is a valuable technique for measuring proton-proton cross-relaxation rates, which are then used to calculate interproton distances. acs.orgnih.gov This information is critical for defining the spatial arrangement of monosaccharide units relative to each other. A key advantage of T-ROESY, particularly for flexible molecules like tetrasaccharides, is its ability to suppress spin diffusion (unwanted magnetization transfer through scalar couplings), which can lead to ambiguous results in standard NOESY experiments. acs.org The technique has been successfully used to probe the distinct flexibility of different glycosidic linkages within a single tetrasaccharide molecule. nih.gov

Trans-glycosidic J-couplings: Three-bond scalar coupling constants across the glycosidic linkage (³J), such as ³J(H,C) and ³J(C,C), provide direct information about the dihedral torsion angles (φ and ψ) that define the orientation of the linked monosaccharide residues. acs.orgnih.gov The magnitude of the J-coupling is related to the torsion angle through a Karplus-type equation. acs.org By measuring these couplings, researchers can define the preferred conformation around the glycosidic bond. However, it is important to note that a single J-coupling value can be consistent with multiple possible conformations, and the Karplus curves themselves can be influenced by other structural features like electronegative substituents, necessitating careful and often combined analysis. acs.orgacs.orgnih.gov

Integration with Computational Modeling for Conformation

To translate the experimental NMR data into a comprehensive three-dimensional model, researchers integrate these findings with computational methods, most notably Molecular Dynamics (MD) simulations. nih.govacs.org This synergistic approach provides a dynamic picture of the tetrasaccharide's behavior in solution, which is more representative of its true state than a single, rigid structure. acs.org

In this integrated process, the experimental NMR parameters serve as crucial restraints to guide and validate the computational calculations. nih.gov For example, interproton distances derived from T-ROESY experiments and torsion angles determined from J-couplings are used as constraints in MD simulations. acs.orgnih.gov The simulation generates thousands of potential structures over time, creating a conformational ensemble. This ensemble is then assessed for its agreement with the experimental data. nih.gov

Data Tables

Mentioned Compounds

Compound NameAbbreviation / Common NameContext of Mention
Alphthis compound-Primary subject of the article.
Polyacrylamide-Core component of the PAGE gel matrix. wikipedia.org
8-aminopyrene-1,3,6-trisulphonic acidAPTSFluorescent label used for Capillary Electrophoresis. d-nb.info
Lacto-N-tetraoseLNTAnalyzed via Capillary Electrophoresis. d-nb.info
Lacto-N-neotetraoseLNnTAnalyzed by CE and its conformation studied by NMR and MD simulations. d-nb.infoacs.org
Heparin-derived tetrasaccharide-Analyzed by PAGE and its conformation studied by RDCs and MD simulations. researchgate.netscienceopen.comnih.gov
Iduronic acidIdoAA component of the heparin-derived tetrasaccharide studied. scienceopen.comnih.gov
Acarbose (B1664774)-A pseudo-tetrasaccharide analyzed by Capillary Electrophoresis. nih.gov
Toluidine blue-A stain used for visualizing bands in PAGE. researchgate.net

Summary of Research Findings

Analytical Technique(s)Research Finding for Alpha-TetrasaccharidesSource(s)
Polyacrylamide Gel Electrophoresis (PAGE)Provides effective separation and fractionation of tetrasaccharides based on molecular size. researchgate.net
Capillary Electrophoresis (CE) with Fluorescent LabelingAchieves high-resolution separation of complex mixtures, including positional and linkage isomers like LNT and LNnT. researchgate.netd-nb.info
T-ROESYMeasures interproton distances across glycosidic linkages while minimizing spin-diffusion artifacts, revealing information on conformational flexibility. acs.orgnih.gov
Trans-glycosidic J-couplingsDetermines the conformation (torsion angles φ and ψ) of the glycosidic linkages between monosaccharide units. acs.orgnih.gov
Residual Dipolar Couplings (RDCs)Provides global structural information, defining the overall shape and orientation of the tetrasaccharide in solution. scienceopen.comnih.govacs.org
NMR (RDCs) and Computational Modeling (MD)Used to study heparin-derived tetrasaccharides, showing the overall molecular shape is not dramatically affected by the ring flexibility of a constituent iduronic acid residue. scienceopen.comnih.gov
NMR (T-ROESY, J-couplings, RDCs) and MD SimulationsRevealed that the tetrasaccharide lacto-N-neotetraose populates two significant conformational states around its β-(1→3)-linkage. acs.org
Integrated NMR and Computational ModelingCreates a dynamic model (conformational ensemble) of the tetrasaccharide, providing deeper insight than either technique could alone. nih.govnih.gov

Synthetic Methodologies for Alpha Tetrasaccharides

The synthesis of alpha-tetrasaccharides, complex carbohydrates composed of four monosaccharide units linked by alpha-glycosidic bonds, is a significant challenge in carbohydrate chemistry. These molecules play crucial roles in various biological processes, making their synthesis a key area of research for developing new therapeutics and biological probes. Both chemical and enzymatic strategies have been developed to construct these intricate structures.

Biological Roles and Mechanistic Insights of Alpha Tetrasaccharides

Fundamental Roles in Glycoconjugate Synthesis and Modulation

The synthesis and breakdown of complex carbohydrates are fundamental processes for creating the vast array of glycoproteins and glycolipids that adorn cell surfaces and are secreted by cells. Alpha-tetrasaccharides are central to these pathways, acting both as structural models and as substrates for the enzymes that govern glycoconjugate assembly and disassembly.

Model for Glycosylation Reactions to Form Glycoproteins and Glycolipids

Alpha-tetrasaccharides serve as critical model compounds for investigating glycosylation reactions, the enzymatic process of attaching glycans to proteins and lipids. The synthesis of these complex molecules often involves a step-by-step assembly of monosaccharide units. For example, the synthesis of the tetrasaccharide repeating unit of E. coli O40's lipopolysaccharide has been achieved using a convergent [2+2] block strategy, where two disaccharide units are coupled together. beilstein-journals.org Similarly, the tetrasaccharide fragment of the natural product Arugomycin, which consists of four α-linked residues, was constructed using a dehydrative glycosylation method. acs.org These synthetic achievements provide valuable models for understanding how complex glycans are assembled in nature and allow researchers to study the specific roles of these structures. beilstein-journals.orgacs.org

Furthermore, the study of how these tetrasaccharides are built, whether through chemical synthesis or enzymatic processes, provides insight into the formation of glycoconjugates. rsc.orgacs.org For instance, the creation of the tetrasaccharide repeating units of Vibrio vulnificus capsular polysaccharides involved the challenging assembly of a 3,4-branched trisaccharide donor, highlighting the complexity of these reactions. acs.org

Interaction with Glycosyltransferases and Glycosidases

The structure and function of glycoconjugates are dynamically regulated by the opposing actions of glycosyltransferases and glycosidases. Alpha-tetrasaccharides are key players in this regulation, acting as substrates and inhibitors for these enzymes.

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. sigmaaldrich.comdiva-portal.org The biosynthesis of the common proteoglycan linkage region involves the sequential action of four specific glycosyltransferases to assemble a tetrasaccharide (GlcA-β(1→3)-Gal-β(1→3)-Gal-β(1→4)-Xyl-β(1→O)-Ser). nih.gov The enzymes involved, such as β4GalT7 and β3GalT6, meticulously build the tetrasaccharide linker step-by-step. nih.govoup.com Studies on these enzymes, including their expression and purification, are crucial for producing synthetic glycopeptides that mimic natural structures and can be used to investigate subsequent glycosylation steps. oup.com Glycosyltransferases often exhibit specificity for both the donor and acceptor substrates, but some can display a degree of promiscuity, allowing for the synthesis of a diverse range of glycans. sigmaaldrich.com

Glycosidases , conversely, are enzymes that cleave glycosidic bonds. wikipedia.org Alpha-glucosidase inhibitors, such as the pseudo-tetrasaccharide acarbose (B1664774), act as a prime example of how tetrasaccharide-like molecules can interact with and modulate glycosidase activity. drugbank.comwikipedia.org Acarbose competitively and reversibly inhibits intestinal alpha-glucosidases (like sucrase, maltase, and glucoamylase) and pancreatic alpha-amylase. drugbank.comnih.gov By mimicking the structure of natural carbohydrate substrates, acarbose binds to the active site of these enzymes, delaying the digestion of complex carbohydrates and the subsequent absorption of glucose. patsnap.comijbcp.com This inhibitory mechanism is crucial for its therapeutic use. drugbank.comwikipedia.org Some glycosidases are also involved in cell recognition; for example, α-mannosidase activity on the surface of fibroblasts is thought to play a role in cell adhesion, a process that can be inhibited by mannose tetrasaccharides. nih.gov

Glycosylation and Deglycosylation Pathways

Alpha-tetrasaccharides are intermediates and products within the complex pathways of glycosylation and deglycosylation that control the lifecycle of glycoproteins.

Glycosylation pathways build complex glycans on proteins. In N-linked glycosylation, a large oligosaccharide precursor (Glc3Man9GlcNAc2) is first assembled on a lipid carrier (dolichol phosphate) and then transferred to the nascent polypeptide chain in the endoplasmic reticulum (ER). nih.gov This structure is then trimmed and modified as the protein moves through the ER and Golgi apparatus. nih.gov O-linked glycosylation, such as O-mannosylation, is also initiated in the ER and can be extended to form tetrasaccharides like NeuAc-α2–3Gal-β1–4GlcNAc-β1–2Man-α-O-S/T. nih.gov The presence of one glycan can influence the addition of another; for instance, O-mannosylation on α-dystroglycan affects the subsequent addition of GalNAc. nih.gov

Deglycosylation is the process of removing glycans. In the ER, free oligosaccharides can be generated from lipid-linked precursors or from misfolded glycoproteins that are targeted for degradation. oup.com For example, in cells treated with glucosidase inhibitors, triglucosylated oligosaccharides can be cleaved by a Golgi endomannosidase to generate a tetrasaccharide. oup.com This highlights the intricate processing and quality control mechanisms that involve specific cleavage events, generating defined oligosaccharide structures like tetrasaccharides.

Cellular Communication and Recognition Processes

The surfaces of cells are decorated with a dense layer of glycans, collectively known as the glycocalyx. This carbohydrate coat is a primary interface for cell-to-cell interactions, communication with the extracellular matrix, and recognition of signaling molecules. Alpha-tetrasaccharides, as specific components of this layer, play a critical role in these recognition events. libretexts.org

Role in Cell-Cell Recognition and Signaling Pathways

Alpha-tetrasaccharides act as informational codes, mediating specific recognition events between cells. libretexts.org One of the most well-studied examples is the sialyl-Lewisx (sLex) tetrasaccharide. This structure is recognized by a class of cell adhesion proteins called selectins, which are crucial for the trafficking of leukocytes (white blood cells) to sites of inflammation. libretexts.org The interaction between selectins on endothelial cells and sLex on leukocytes facilitates the initial tethering and rolling of these immune cells along the blood vessel wall, a critical step before they can exit into the tissue. libretexts.org

Tetrasaccharides are also involved in modulating key signaling pathways. For example, the O-fucosylation of the Notch receptor can be extended to form a specific tetrasaccharide (SA-α2,6-Gal-β1,4-GlcNAc-β1,3-Fuc-α1-O-Ser). nih.gov The presence of this tetrasaccharide significantly influences Notch signaling, enhancing its interaction with the Delta ligand while inhibiting interaction with the Jagged ligand. wikipedia.org Another example is the tetrasaccharide stachyose, which has been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway and to modulate gut health by activating the PPARγ signaling pathway. nih.govresearchgate.net Furthermore, a synthetic chondroitin (B13769445) sulfate-E tetrasaccharide has been shown to activate phospholipase C signaling pathways. researchgate.net

Interactions with Cell Surface Receptors

The biological functions of alpha-tetrasaccharides are often mediated through their binding to specific cell surface receptors, particularly a class of carbohydrate-binding proteins known as lectins. libretexts.org

For instance, the tetrasaccharide portion of the major exosporium protein (BclA) from Bacillus anthracis is a target for the immune system and can be recognized by antibodies. mdpi.com Similarly, the tetrasaccharide repeating unit of the capsular polysaccharide from Neisseria meningitidis serogroup X is being explored for the development of glycoconjugate vaccines, which rely on receptor recognition by immune cells. rsc.org

Hyaluronic acid (HA), a glycosaminoglycan, can be broken down into smaller fragments, including tetrasaccharides. These fragments can have biological activities distinct from the high molecular weight polymer. Specifically, tetrasaccharide fragments of HA have been shown to be inflammatory, potentially acting through Toll-like receptor 4 (TLR4). taylorandfrancis.com In another context, heparin tetrasaccharides can inhibit the interaction between the chemokine CCL5 and its receptor CCR1, a key interaction for directing leukocyte migration. nih.gov This inhibition is highly dependent on the specific sulfation pattern of the tetrasaccharide, which dictates how it binds to the chemokine and blocks its receptor-binding site. nih.gov The lectin chaperones calnexin (B1179193) and calreticulin, located in the endoplasmic reticulum, recognize a specific monoglucosylated tetrasaccharide on newly synthesized glycoproteins as part of the quality control process for protein folding. researchgate.net

Table 1: Examples of Alpha-Tetrasaccharide Interactions and Biological Roles

Alphthis compound ExampleInteracting Partner(s)Biological Process/RoleReference(s)
Sialyl-Lewisx (sLex)Selectins (e.g., E-selectin, P-selectin)Cell-cell adhesion; leukocyte rolling and recruitment during inflammation. libretexts.orgrsc.org
Acarbose (Pseudo-tetrasaccharide)α-Glucosidases, Pancreatic α-amylaseInhibition of carbohydrate digestion and glucose absorption. drugbank.comwikipedia.orgnih.gov
Notch Receptor Tetrasaccharide (SA-Gal-GlcNAc-Fuc)Delta and Jagged ligandsModulation of Notch signaling pathway, influencing cell fate decisions. nih.govwikipedia.org
StachyoseTLR4, PPARγ, Gut MicrobiotaAnti-inflammatory signaling, modulation of gut microbiota and related signaling pathways. nih.govresearchgate.netfrontiersin.org
Heparin Tetrasaccharide FragmentsChemokine CCL5, CCR1 ReceptorInhibition of chemokine-receptor interaction, modulating immune cell migration. nih.gov
Glcα1-3Manα1-2Manα1-2ManCalnexin, CalreticulinProtein quality control and folding in the endoplasmic reticulum. diva-portal.orgresearchgate.net
Bacillus anthracis exosporium tetrasaccharideAntibodies (Immune system receptors)Antigenic recognition in vaccine development and diagnostics. mdpi.com

Table 2: List of Compound Names

Compound Name
Acarbose
Alphthis compound
Anthrose (B1140155)
Arugomycin
Butyrate
Chondroitin Sulfate (B86663)
Chondroitin sulfate-E
Dextran sulfate sodium
Di-N-acetylbacillosamine (diNAcBac)
Dolichol phosphate (B84403)
Fructose
Fucose
Galactosamine
Galactose
Glucosamine
Glucose
Glucuronic acid
Heparan sulfate
Hyaluronic acid
Lactose (B1674315)
Mannose
Raffinose
Sialic acid
Sialyl-Lewisx
Stachyose
Sucrose

Modulation of Immune Responses through Glycan Recognition

Alpha-tetrasaccharides can play a significant role in modulating the immune system through processes of glycan recognition. nih.govmdpi.com Glycans and the proteins that bind them are fundamental to the interactions between immune cells. nih.gov The immune system uses glycan-binding proteins (lectins) to recognize specific carbohydrate structures, or epitopes, which allows it to distinguish between the body's own cells ("self"), microbial invaders ("non-self"), and altered cells like those in tumors ("modified self"). mdpi.com

Research into alpha-tetrasaccharides from different biological sources highlights their immunomodulatory potential. An alphthis compound found on the exosporium of Bacillus anthracis has been shown to be a potent immunogen, capable of eliciting a strong antibody response. mdpi.com Studies on its immunogenicity revealed that the immune response is primarily driven by the terminal anthrose sugar, and the conjugated glycan is highly immunogenic even without an adjuvant. mdpi.com In the context of human milk oligosaccharides (HMOs), alphthis compound (A-tetra) is believed to exert immunomodulatory effects. These effects may include promoting the integrity of the gut barrier, influencing the production of cytokines, and serving as a prebiotic to encourage the growth of beneficial gut bacteria, which indirectly supports immune function. This suggests that A-tetra may contribute to the protective effects observed in breastfed infants, such as a lower incidence of gastrointestinal infections. The mechanism involves the interaction of the tetrasaccharide with specific molecular targets, modulating biological pathways essential for immune function.

Specific Biological Contexts of Alpha-Tetrasaccharides

Alphthis compound (A-tetra) is a specific human milk oligosaccharide (HMO) whose presence is determined by maternal genetics. nih.gov It is found in detectable levels only in the milk of mothers with blood type A. nih.govnestlenutrition-institute.org Consequently, its presence in human milk samples is binary—either present (A-tetra+) or absent (A-tetra-). In one study of Chinese women, A-tetra was detected in approximately 14.6% of milk samples, which correlates with the prevalence of blood type A in that population. nih.gov Unlike many other HMOs that decrease in concentration over the course of lactation, the levels of A-tetra have been observed to remain relatively constant or even increase with infant age. nih.govmims.com

The presence of A-tetra in human milk appears to enhance the cognitive benefits associated with other sialylated HMOs, particularly 3'-Sialyllactose (3'-SL). nestlenutrition-institute.orgnih.gov Research has identified a significant positive association between the concentration of 3'-SL in breast milk and higher cognitive scores in infants, but this link was observed specifically in the subgroup of infants who received milk containing A-tetra (A-tetra+). nestlenutrition-institute.orglayerorigin.comtandfonline.comwiley.com In a study involving mother-infant pairs, no significant association between HMOs and cognitive development was found when all participants were analyzed as a single group. nih.gov However, when the infants were stratified based on the presence or absence of A-tetra in their mother's milk, a clear relationship emerged. nih.govnestlenutrition-institute.org

Table 1: Research Findings on the Association between 3'-Sialyllactose (3'-SL) and Infant Cognitive Scores, Stratified by A-tetra Presence

GroupAssociation StudiedKey FindingStatistical Significance (p-value)
A-tetra+ 3'-SL and Early Learning Composite ScorePositive Association0.002
A-tetra+ 3'-SL and Receptive Language ScorePositive Association0.015
A-tetra+ 3'-SL and Expressive Language ScorePositive Association0.048
A-tetra- 3'-SL and All Cognitive ScoresNo Significant AssociationNot Applicable
Combined 3'-SL and All Cognitive ScoresNo Significant AssociationNot Applicable

Data sourced from Cho et al. (2021). nih.gov

In a different biological context, a specific tetrasaccharide serves as a universal linkage region for attaching heparan sulfate (HS) and chondroitin sulfate (CS) glycosaminoglycan (GAG) chains to core proteins, forming proteoglycans. openbiochemistryjournal.comoup.comresearchgate.net This common linkage structure is composed of a xylose, two galactose residues, and a glucuronic acid, with the sequence GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser. openbiochemistryjournal.comresearchgate.net The synthesis begins with the attachment of a xylose residue to a specific serine (Ser) on the core protein. nih.govsigmaaldrich.com This initial step is followed by the sequential addition of the two galactose (Gal) units and is completed by the addition of a glucuronic acid (GlcA) residue. openbiochemistryjournal.comsigmaaldrich.com This assembly occurs in a cellular compartment between the endoplasmic reticulum and the Golgi apparatus. openbiochemistryjournal.com

The GAG linkage tetrasaccharide represents a critical bifurcation point in the biosynthetic pathway, determining whether a heparan sulfate or a chondroitin sulfate chain will be assembled. nih.govsigmaaldrich.com The fate of the elongating GAG chain is decided by the fifth sugar molecule added to the linker. oup.comresearchgate.net

Heparan Sulfate (HS) Assembly: If the next sugar added is an N-acetylglucosamine (GlcNAc), the biosynthesis pathway is directed toward the formation of heparan sulfate. oup.comresearchgate.netmdpi.com This reaction is catalyzed by enzymes such as exostosin-like 2 or 3 (EXTL2 or EXTL3). frontiersin.org Following this initiating step, the HS chain is polymerized by the alternating addition of glucuronic acid and N-acetylglucosamine residues. sigmaaldrich.com

Chondroitin Sulfate (CS) Assembly: Conversely, if an N-acetylgalactosamine (GalNAc) is added to the linkage tetrasaccharide, the chain is committed to becoming chondroitin sulfate. oup.comresearchgate.netnih.gov This step is mediated by enzymes like CS N-acetylgalactosaminyltransferases (CSGalNAcT-1 or CSGalNAcT-2). researchgate.netgenome.jp The CS chain is then elongated by the polymerization of repeating disaccharide units of glucuronic acid and N-acetylgalactosamine. openbiochemistryjournal.comgenome.jp

This divergent step ensures the correct assembly of different classes of proteoglycans, which are vital components of the extracellular matrix and cell surfaces, playing crucial roles in various biological processes. openbiochemistryjournal.comoup.com

Table 2: The Glycosaminoglycan (GAG) Linkage Tetrasaccharide as a Biosynthetic Branch Point

StepSugar AddedEnzyme FamilyResulting StructurePathway Commitment
1 Xylose (Xyl)XylosyltransferaseXyl-SerGAG Initiation
2 Galactose (Gal)Galactosyltransferase IGal-Xyl-SerLinker Elongation
3 Galactose (Gal)Galactosyltransferase IIGal-Gal-Xyl-SerLinker Elongation
4 Glucuronic Acid (GlcA)Glucuronyltransferase IGlcA-Gal-Gal-Xyl-SerCompleted Linkage Tetrasaccharide
5a N-acetylglucosamine (GlcNAc) EXTL2 / EXTL3GlcNAc-GlcA-Gal-Gal-Xyl-SerHeparan Sulfate
5b N-acetylgalactosamine (GalNAc) CSGalNAcT-1 / CSGalNAcT-2GalNAc-GlcA-Gal-Gal-Xyl-SerChondroitin Sulfate

Information synthesized from multiple sources. openbiochemistryjournal.comoup.comresearchgate.netsigmaaldrich.comfrontiersin.org

Glycosaminoglycan (GAG) Linkage Tetrasaccharides

Regulation of Cell Communication, Development, and Homeostasis

Alpha-tetrasaccharides play a crucial role in the intricate processes of cell-to-cell communication, organismal development, and the maintenance of physiological balance, or homeostasis. Their structural complexity allows them to act as specific recognition molecules on the cell surface, mediating a wide array of biological events.

These complex carbohydrates are fundamental to cell signaling. Their unique structures can be recognized by specific receptors on other cells, initiating signaling cascades that influence various cellular activities. This form of communication is vital for the coordinated function of tissues and organs.

In the context of development, certain alpha-tetrasaccharides are essential. For instance, the Sialyl Lewis X tetrasaccharide is involved in the initial stages of embryogenesis. It also plays a role in processes such as the attraction of sperm to the egg during fertilization. wikipedia.orgnih.gov

The maintenance of homeostasis is also influenced by alpha-tetrasaccharides. For example, specific heparan sulfate tetrasaccharides are involved in regulating the inflammatory response and maintaining the integrity of the vascular system. frontiersin.org The presence of certain tetrasaccharides in human milk has been linked to improved cognitive development in infants, highlighting their importance from the earliest stages of life.

The interaction between the SIRPα and CD47 is crucial for tissue homeostasis. nih.gov The CS and DS proteoglycan motifs also regulate neural tissue homeostasis and repair. nih.gov The regulation of leukocyte homeostasis in circulation is initiated by the interaction between lectin-type receptors and their glycoconjugate ligands on leukocytes and endothelial cells. oup.com Sialyl-Lewis x, a tetrasaccharide structure, is recognized by L-selectin on leukocytes and P- or E-selectins on endothelial cells. oup.com

Antigenic Tetrasaccharides in Pathogen Glycoproteins

Many pathogenic microorganisms utilize alpha-tetrasaccharides as key components of their surface glycoproteins, where they often function as antigens. These antigenic tetrasaccharides can elicit an immune response in the host and are central to the pathogen's ability to interact with and evade the host's immune system.

Bacillus anthracis Exosporium Glycoprotein (B1211001) Tetrasaccharides

The spore of Bacillus anthracis, the causative agent of anthrax, is enveloped by a layer called the exosporium. nih.gov A major component of this layer is the highly immunogenic glycoprotein BclA. mdpi.comrki.de This protein is adorned with multiple copies of a specific O-linked tetrasaccharide. nih.govmdpi.com

This tetrasaccharide has a unique structure, containing a novel sugar called anthrose (2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-α-d-glucopyranose) at its terminus, linked to three rhamnose residues. mdpi.comoup.com The full structure is 2-O-methyl-4-(3-hydroxy-3-methylbutamido)-4,6-dideoxy-α-d-glucopyranosyl-(1→3)-α-l-rhamnopyranosyl-(1→3)-α-l-rhamnopyranosyl-(1→2)-l-rhamnopyranose. mdpi.com The presence of anthrose appears to be specific to B. anthracis spores, making this tetrasaccharide a key biomarker for the detection of this pathogen. nih.govrki.deacs.org The immunodominant nature of the anthrose residue has been a focus of research for the development of diagnostics and potential vaccines. mdpi.com

Vibrio vulnificus Capsular Polysaccharide Haptens

Vibrio vulnificus is a pathogenic bacterium that can cause severe infections in humans. nih.govnih.gov The capsular polysaccharides (CPS) of this bacterium are major virulence factors and contain unique sugar compositions, making them targets for vaccine development. nih.govnih.gov The CPS of two predominant virulent strains, MO6-24 and BO62316, are composed of repeating tetrasaccharide units. nih.govacs.org

These tetrasaccharides function as haptens, meaning they can elicit an immune response when attached to a carrier protein. nih.govnih.gov The synthesis of these complex tetrasaccharide repeating units has been a significant achievement, enabling the development of glycoconjugate vaccines. nih.govnih.gov Preliminary studies in mice with synthetic tetrasaccharide-protein conjugates have shown they can induce a strong, T-cell-dependent immune response. nih.govnih.gov

The tetrasaccharide repeating unit of the capsular polysaccharide of Vibrio vulnificus BO62316 is α-D-FucpNAc-(1->3)-[α-L-RhapNAc-(1->4)]-α-D-GalpNAcA-(1->4)-D-GalpA. zfin.org

Escherichia coli O-Antigen Tetrasaccharides

The O-antigen is a component of the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria like Escherichia coli. mdpi.com The structure of the O-antigen is highly variable and forms the basis for the serological classification of these bacteria. mdpi.com In many strains of E. coli, the O-antigen is composed of repeating tetrasaccharide units.

For example, the O-antigen of E. coli O86 contains a tetrasaccharide that mimics the human blood group B antigen. acs.org This structural similarity has implications for the host's immune response. The biosynthesis of this O-antigen has been studied, and the glycosyltransferases involved have been identified. acs.org In another example, the O-antigen of the E. coli O69 strain is also a tetrasaccharide repeating unit. rsc.org The synthesis of this tetrasaccharide has been achieved for conformational analysis. rsc.org The O-antigen of E. coli O77 is another example of a tetrasaccharide repeating unit. cdnsciencepub.com

The structure of the O-antigen from a novel E. coli serogroup, SD2019180, was identified as a tetrasaccharide biological repeating unit: → 2)-[β-d-GlcpA-(1 → 4)]-[α-d-Galp-(1 → 3)]-α-l-Fucp-(1 → 3)-α-d-GlcpNAc-(1 →. mdpi.com

Streptococcus dysgalactiae Polysaccharide Repeating Units

Streptococcus dysgalactiae is a bacterium that can cause infections in both animals and humans. acs.org The cell envelope of this bacterium contains a rhamnose-rich polysaccharide with a repeating tetrasaccharide unit. acs.orgnih.gov A stereocontrolled synthesis of an aminooxy derivative of this tetrasaccharide has been reported. acs.orgnih.gov This synthetic tetrasaccharide was then conjugated to an immunogenic protein, PS A1, to create a semisynthetic immunogen construct. acs.orgnih.gov This work represents a step towards developing a conjugate vaccine targeting S. dysgalactiae. nih.gov

Sialyl Lewis X (sLeX) Tetrasaccharide in Cell Biology

Sialyl Lewis X (sLeX), also known as CD15s, is a crucial tetrasaccharide with the systematic name 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-acetylglucosamine (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ). wikipedia.org It is commonly found attached to O-glycans on the surface of cells and plays a vital role in a multitude of cell-to-cell recognition processes. wikipedia.org

Key Biological Functions:

Inflammatory Response: sLeX is a key player in the inflammatory response. wikipedia.org It is recognized by selectin proteins on the surface of endothelial cells and leukocytes, mediating the initial tethering and rolling of leukocytes on the blood vessel wall at sites of inflammation. This process is a critical step for the extravasation of leukocytes to combat infection.

Cell-to-Cell Recognition: sLeX is integral to various cell-to-cell recognition events, including the interaction between sperm and egg during fertilization. wikipedia.orgnih.gov

Cancer Biology: The expression of sLeX is often upregulated on the surface of cancer cells. explorationpub.com This overexpression is associated with tumor metastasis, as it facilitates the adhesion of circulating tumor cells to the endothelium, promoting their extravasation and the formation of secondary tumors. nih.gov Consequently, sLeX is considered a tumor-associated antigen and a potential biomarker for certain cancers, such as pancreatic cancer. explorationpub.comexplorationpub.com

Viral Infections: sLeX can also play a role in viral infections. For instance, some coronaviruses may utilize sLeX as a receptor to attach to and infect human respiratory tract cells. explorationpub.com

The biological significance of sLeX has made it a target for therapeutic intervention. explorationpub.com Researchers are exploring ways to inhibit the interactions between sLeX and selectins to potentially treat inflammatory diseases and prevent cancer metastasis.

Roles in Fertilization and Embryo Development

Glycosidic Acid Tetrasaccharide from Ipomoea stans

The plant Ipomoea stans is a source of unique tetrasaccharide-based resin glycosides. mdpi.com Research has led to the isolation and characterization of several such compounds, including stansin 6 and stansinic acid I. mdpi.com These compounds share a common oligosaccharide core but differ in their aglycone moiety. mdpi.com

Further investigations of Ipomoea stans have yielded additional tetrasaccharide glycosides, such as stansins 1-5. researchgate.net These compounds are characterized by a tetrasaccharide unit linked to a fatty acid, with additional short-chain fatty acids ester-linked to the sugar units. cdnsciencepub.com For example, stansinic acid I is a tetrasaccharide core bonded to a jalapinolic acid and acylated by 2-methylbutanoyl and 3-hydroxy-2-methylbutanoyl units. nih.gov

Some of these glycosides from Ipomoea stans have demonstrated biological activity. Preliminary studies have shown that a fraction containing these tetrasaccharide glycosides exhibits cytotoxicity towards certain human tumor cell lines and possesses specific antibiotic activity. researchgate.net

Table 1: Tetrasaccharide Glycosides from Ipomoea stans

Compound Name Oligosaccharide Core Aglycone Moiety Reference
Stansin 6 11-O-β-D-quinovopyranosyl-(1 → 4)-O-α-L-rhamnopyranosyl-(1 → 2)-O-β-D-glucopyranosyl-(1 → 2)-O-β-D-quinopyranoside Macrocyclic mdpi.com
Stansinic Acid I 11-O-β-D-quinovopyranosyl-(1 → 4)-O-α-L-rhamnopyranosyl-(1 → 2)-O-β-D-glucopyranosyl-(1 → 2)-O-β-D-quinopyranoside Acyclic mdpi.comnih.gov

Alpha-Glucosides in Diverse Biochemical Processes

Alpha-glucosidases are enzymes that play a critical role in various biological processes by catalyzing the hydrolysis of glycosidic bonds in polysaccharides and glycoconjugates. mdpi.com These enzymes are essential for the final step in the digestion of starch and disaccharides in the small intestine. mdpi.com

Alpha-glucosidases are widely distributed in nature, found in microorganisms, plants, and animals. nih.govdergipark.org.tr They are classified based on their substrate specificity. nih.gov The inhibition of alpha-glucosidases is a therapeutic strategy for managing type 2 diabetes, as it can slow down the absorption of glucose and reduce postprandial hyperglycemia. mdpi.comresearchgate.net Consequently, there is significant interest in identifying alpha-glucosidase inhibitors from natural sources, including plants. mdpi.com

Heparin-Derived Tetrasaccharides and Protein Ligand Interactions

Heparin, a highly sulfated glycosaminoglycan, can be broken down into smaller oligosaccharide fragments, including tetrasaccharides. These heparin-derived tetrasaccharides have been shown to interact with a variety of proteins and modulate their function.

One area of significant research is the interaction of heparin-derived tetrasaccharides with selectins. ashpublications.orgnih.gov These interactions can inhibit the function of L- and P-selectin, thereby reducing inflammation. ashpublications.orgnih.gov For instance, a heparin-derived tetrasaccharide mixture was found to inhibit L- and P-selectin binding in vitro and reduce neutrophil influx in a mouse model of acute inflammation. nih.gov A specific hexasulfated tetrasaccharide was identified as a particularly potent inhibitor of L- and P-selectin. nih.gov

Heparin-derived tetrasaccharides also bind to other proteins, such as antithrombin and cobra cardiotoxins. nih.govnih.gov The binding of a synthetic tetrasaccharide to antithrombin has been studied using NMR spectroscopy, revealing conformational changes in the tetrasaccharide upon binding. nih.gov In the case of cobra cardiotoxins, NMR studies have shown that diverse ligands, including a heparin-derived tetrasaccharide, can bind to a single site on the protein with flexible side chain interactions. nih.gov Furthermore, the interaction of heparin tetrasaccharides with human annexin (B1180172) A2 has been characterized, revealing a novel calcium-binding site that forms upon heparin binding. rcsb.org

More recently, the binding of heparin tetrasaccharides to the amyloid-beta peptide, which is implicated in Alzheimer's disease, has been investigated. frontiersin.org These studies aim to elucidate the structural determinants of this interaction, which could inform the development of therapeutic strategies. frontiersin.org

Hyaluronic Acid Tetrasaccharide in Inflammation

Hyaluronic acid (HA), a major component of the extracellular matrix, has a dual role in inflammation that is dependent on its molecular weight. nih.govresearchgate.net While high-molecular-weight HA is generally anti-inflammatory, low-molecular-weight HA fragments can be pro-inflammatory. taylorandfrancis.com

Studies have shown that HA tetrasaccharide is the minimum-sized fragment capable of enhancing inflammation. nih.govresearchgate.net This pro-inflammatory effect is mediated, at least in part, through Toll-like receptors (TLRs), such as TLR4. researchgate.net

However, recent research suggests a more complex role for ultra-low-molecular-weight HA, such as the hyaluronan tetrasaccharide (HA4). One study found that HA4 can partially suppress the differentiation of pro-inflammatory M1 macrophages and reduce the expression of inflammatory cytokines like IL-6. researchgate.net In this context, HA4 was also shown to help restore collagen fiber formation by modulating the activity of dermal fibroblasts. researchgate.net These findings suggest that HA4 may have potential in mitigating inflammation-induced collagen degradation. researchgate.net Another study indicated that HA4 does not trigger inflammatory signaling in keratinocytes and may even have anti-inflammatory effects through TLR4. The precise effects of HA tetrasaccharides in inflammation appear to be cell-type specific and dependent on the particular biological context.

Table 2: Compound Names Mentioned in the Article

Compound Name
Sialyl-LewisX (sLeX)
Chitin oligosaccharides
Stansin 6
Stansinic Acid I
Stansins 1-5
Heparin
Hyaluronic Acid (HA)
Hyaluronan tetrasaccharide (HA4)
Jalapinolic acid
2-methylbutanoic acid
3-hydroxy-2-methylbutanoic acid
Antithrombin
Cobra cardiotoxins
Annexin A2
Amyloid-beta peptide

Computational Approaches in Alpha Tetrasaccharide Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and, in particular, molecular dynamics (MD) simulations, allow researchers to visualize and analyze the time-dependent behavior of alpha-tetrasaccharides, both in isolation and in complex with other molecules such as enzymes.

MD simulations are instrumental in elucidating the intricate interactions between alpha-tetrasaccharides and the enzymes that process them. By simulating the enzyme-substrate complex, researchers can map the binding modes of the tetrasaccharide within the enzyme's active site and identify key amino acid residues involved in catalysis.

For instance, studies on heparinase II, a bacterial enzyme that degrades heparan sulfate (B86663), have utilized MD simulations to understand its catalytic mechanism. Simulations of the enzyme in complex with a tetrasaccharide substrate revealed the crucial roles of specific residues like His202, Tyr257, and His406 in catalysis. nih.gov Similarly, research on cellulase (B1617823) Cel6A from Thermobifida fusca involved MD simulations to model the enzyme bound to a tetrasaccharide substrate. oup.com These simulations suggested that a significant conformational change in the protein is necessary for substrate binding, highlighting the dynamic nature of enzyme-catalyst interactions. oup.com

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations have been employed to study the distortion of a tetrasaccharide substrate upon binding to 1,3-1,4-β-glucanase. acs.org These simulations demonstrated that the sugar ring at the cleavage site adopts a distorted conformation, which is crucial for the enzymatic reaction to proceed. acs.org Such computational approaches provide a detailed picture of the catalytic cycle, including the formation of transition states and the role of individual residues, which can be validated through mutagenesis experiments. nih.govoup.com The insights gained are critical for understanding enzyme specificity and for the rational design of enzyme inhibitors or engineered enzymes with novel activities.

Table 1: Key Amino Acid Residues in Enzyme-Tetrasaccharide Interactions Identified Through Molecular Modeling

Enzyme Tetrasaccharide Substrate/Analogue Key Interacting Residues Computational Method Finding
Heparinase II Heparin/Heparan Sulfate Tetrasaccharide His202, Tyr257, His406 MD Simulation These residues are key components of the catalytic center, acting as a Brønsted base and acid. nih.gov
Cellulase Cel6A (E2) Cello-tetrasaccharide Asp79, Tyr73, Asp117 MD Simulation Asp79 is implicated in a conformational shift upon substrate binding; Tyr73 and Asp117 are part of the catalytic machinery. oup.com
N-deacetylase N-sulfotransferase 1 (Ndst1) α-GlcN-(1→4)-GlcA Lys614, His716, Lys833 MD Simulation & Docking Residues are critical for substrate binding and catalysis, with His716 proposed to act as a base catalyst. nih.gov
GH145 α-L-rhamnosidase L-Rha-α1,4–D-GlcA containing tetrasaccharide His48 X-ray Crystallography & Mutagenesis A single histidine residue functions as the primary catalytic amino acid, which is unusual for glycoside hydrolases. pnas.org

Alpha-tetrasaccharides are not static molecules but exist as an ensemble of conformations in solution. MD simulations are a powerful tool to explore these conformational landscapes and understand the flexibility of the glycosidic linkages that connect the monosaccharide units.

A study on the human milk oligosaccharide lacto-N-neotetraose, β-D-Galp-(1 → 4)-β-D-GlcpNAc−(1 → 3)-β-D-Galp-(1 → 4)-D-Glcp, combined MD simulations with NMR spectroscopy to analyze its conformational preferences. acs.orgnih.gov The simulations, using the CHARMM force field, revealed significant flexibility around the β-(1→3) linkage, with two major conformational states being populated. acs.org This finding was in excellent agreement with experimental data from NMR, validating the computational model. acs.orgnih.gov

Similarly, MD simulations of hyaluronan tetrasaccharides have shown that these molecules exhibit discrete internal motions, rapidly moving between low-energy conformations on a nanosecond timescale. oup.com These dynamics are influenced by the formation and breaking of intramolecular hydrogen bonds, which are in constant competition with interactions with the surrounding water molecules. oup.com The concept of a free-energy landscape is often used to represent the conformational space available to the molecule, where the probability of finding the tetrasaccharide in a particular conformation is related to its free energy. acs.orgnih.gov These landscapes can be constructed from extensive simulations and provide a comprehensive view of the molecule's structural dynamics. acs.orgnih.gov

Table 2: Conformational Dynamics of Tetrasaccharides Studied by Molecular Dynamics

Tetrasaccharide Key Linkage(s) Studied Simulation Details Key Findings
Lacto-N-neotetraose β-(1→3) 4-ns MD simulation with explicit water (PARM22/SU01 force field) The ψ glycosidic torsion angle of the (1→3)-linkage populates two main conformational states (ψ+ > 0° and ψ- < 0°). acs.org
Hyaluronan Tetrasaccharides All linkages MD simulations with new hydrogen-bonding analysis tools Molecules exist in a dynamic equilibrium of conformations stabilized by transient intramolecular hydrogen bonds. oup.com
Heparin Tetrasaccharide All linkages DFT calculations and NMR The 3D structure is shaped by a complex network of hydrogen bonds and ionic interactions. The IdoA2S residue exists in a conformational equilibrium. mdpi.com
α-2,8-linked Tetra-sialic acid α-(2→8) MD with enhanced sampling (LEUS) The tetrasaccharide adopts a variety of conformations, with the study aiming to resolve conflicting structural data from different experiments. researchgate.net

The synthesis of alpha-tetrasaccharides with specific linkages is a significant challenge in carbohydrate chemistry. Computational methods are increasingly being used to predict and understand the factors that control the stereoselectivity (the formation of an α or β linkage) of glycosylation reactions.

Molecular mechanics approaches have been used to investigate how substituents on the sugar rings influence the stereochemical outcome. rsc.org For example, the α-stereoselectivity of glycosylation by certain fucosyl donors was correlated with the calculated stabilization energies of the intermediate oxocarbenium ions. rsc.org The presence of a participating group, such as an acyl group, can stabilize the cation in a way that favors attack from one face, leading to a specific stereoisomer. rsc.org

More advanced approaches combine quantum mechanics with machine learning to create models that can predict the stereoselectivity of glycosylation reactions with high accuracy. mpg.dersc.org These models are trained on datasets of reactions with known outcomes and use descriptors calculated from quantum mechanics to quantify the steric and electronic properties of the reactants, catalysts, and solvents. mpg.de While often applied to a broad range of glycosylations, the principles are directly applicable to the synthesis of complex alpha-tetrasaccharides, offering a powerful tool for planning synthetic routes and minimizing trial-and-error experimentation.

Conformational Preferences and Dynamics of Tetrasaccharides

Quantum Chemical Methods

Quantum chemical methods, which are based on the fundamental principles of quantum mechanics, provide a high level of theory for studying the electronic structure, geometry, and reactivity of molecules.

Density Functional Theory (DFT) has become a widely used method for studying carbohydrates due to its favorable balance of accuracy and computational cost. DFT calculations can accurately predict the three-dimensional structures of alpha-tetrasaccharides, including subtle details of bond lengths, bond angles, and torsional angles. mdpi.com

A key application of DFT in carbohydrate research is the calculation of NMR parameters, such as chemical shifts and spin-spin coupling constants. mdpi.comrsc.orgacs.org These parameters are highly sensitive to the molecule's conformation. By comparing DFT-calculated NMR parameters with experimentally measured values, researchers can validate or refine the 3D structural models of alpha-tetrasaccharides in solution. For example, a detailed DFT analysis of a heparin tetrasaccharide provided insights into its hydrogen-bonding network and the conformational equilibrium of its iduronic acid residue. mdpi.com The calculated proton-proton coupling constants showed excellent agreement with experimental data when a specific ratio of conformers was assumed, lending strong support to the proposed structural model. mdpi.com

While DFT provides high accuracy, its computational cost can be prohibitive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster, classical-mechanics-based alternative that is well-suited for exploring the conformational landscape and reactivity of large molecules like alpha-tetrasaccharides.

MM force fields (e.g., CHARMM, AMBER, MM3) are collections of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. acs.orgresearchgate.netacs.org These force fields are extensively used in the MD simulations discussed in section 5.1.2 to study the conformational preferences and dynamics of tetrasaccharides. acs.org

In the context of reactivity, MM can be used to model the transition states of reactions and calculate the activation energies for different reaction pathways. As mentioned in section 5.1.3, MM calculations have been successfully applied to understand the stereoselectivity of glycosylation reactions by evaluating the stability of reaction intermediates. rsc.org By calculating the stabilization energy provided by neighboring participating groups, it is possible to rationalize why one stereoisomer is formed preferentially over another, providing a powerful predictive tool for synthetic carbohydrate chemistry. rsc.org

Density Functional Theory (DFT) for Structure and Coupling Constants

In Silico Techniques for Carbohydrate Recognition

Computational methods are indispensable for deciphering the complex and often transient interactions between carbohydrates and proteins. The inherent flexibility of oligosaccharides like alpha-tetrasaccharides and the shallow, broad nature of carbohydrate-binding sites on proteins present significant challenges for experimental structural determination alone. nih.govcurtin.edu.au In silico techniques provide powerful tools to model these interactions, predict binding modes, and rationalize specificity, thereby guiding further experimental work.

Homology Modeling for Lectin Structures

Understanding how a lectin recognizes a specific carbohydrate requires a high-resolution three-dimensional (3D) structure of the protein. While X-ray crystallography and NMR spectroscopy are the gold standards for structure determination, it is not always feasible to obtain experimental structures for every lectin of interest. Homology or comparative modeling provides a robust computational alternative to generate reliable 3D models when an experimental structure is unavailable. onljvetres.comnih.gov

The process relies on the principle that proteins with similar amino acid sequences adopt similar 3D folds. The modeling procedure begins by identifying a known experimental protein structure (the "template") that has a sufficiently high sequence identity to the target lectin sequence (typically >30%). nih.govthaiscience.info Web-based servers and automated software like SWISS-MODEL and Geno3D are commonly used to build the model of the target protein based on the template's backbone structure. onljvetres.comnih.govresearchgate.net The quality and stereochemical soundness of the resulting model are then rigorously evaluated using tools like Ramachandran plot analysis. thaiscience.info

This approach has been successfully applied to numerous plant and animal lectins to study their structure-function relationships. onljvetres.comnih.gov For instance, models of legume lectins have been built to understand the hypervariability in the loops that form the carbohydrate-binding site, which is responsible for their diverse specificities for sugars like glucose, mannose, and galactose. onljvetres.comresearchgate.net Once a high-quality model of the lectin is generated, it can serve as the starting point for further computational investigations, such as molecular docking, to predict how it interacts with specific carbohydrate ligands like alpha-tetrasaccharides. nih.govoup.com

Aspect of Homology Modeling Description Key Findings/Applications References
Principle Building a 3D protein model using a known experimental structure of a homologous protein (template).Essential for structural studies when experimental structures are unavailable. onljvetres.comoup.com
Requirement A template structure with significant sequence identity (e.g., >30-45%) to the target protein.Enables modeling of a wide range of lectins, including those from legumes and animals. nih.govthaiscience.infooup.com
Process Sequence alignment, model building (e.g., using SWISS-MODEL), and model quality validation (e.g., Ramachandran plot).Allows for the creation of structurally sound models for functional analysis. thaiscience.inforesearchgate.net
Application Generating lectin structures to study carbohydrate-binding sites and predict ligand interactions.Used to model Tepary bean lectins and identify key residues in the binding pocket. researchgate.net nih.govresearchgate.net

Molecular Docking for Carbohydrate-Lectin Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as a tetrasaccharide) when it interacts with a target protein. sci-hub.se This method computationally samples numerous possible conformations of the carbohydrate within the lectin's binding site and scores them based on factors like electrostatic and van der Waals interactions. nih.govresearchgate.net It is a vital tool for unraveling the structural basis of lectin-carbohydrate recognition. oup.com

However, docking carbohydrates presents unique difficulties. The high conformational flexibility of oligosaccharides and the often broad and shallow nature of their binding sites on lectins make it challenging for scoring functions to consistently identify the correct binding mode as the top-ranked pose. nih.govnih.gov To address this, researchers often employ methods that incorporate ligand flexibility and may use ensembles of protein structures derived from molecular dynamics simulations to better represent the dynamic nature of the interaction. oup.comuu.nl

Docking Study Focus Lectin(s) / Protein Carbohydrate(s) Key Computational Insight References
Specificity Analysis LecB (P. aeruginosa), BambL (B. ambifaria)Lewis a, Lewis x, H-type trisaccharidesDocking rationalized glycan array data, showing Lewis x must adopt a high-energy conformation to bind BambL. plos.orgnih.gov
Binding Mode Prediction Chicken Galectin (CG-14)Histo-blood group ABH tri- and tetrasaccharidesDocking, including ligand flexibility, attributed CG-14's preference for A over B epitopes to a key contact with the N-acetyl group of GalNAc. uu.nl
Method Improvement Various lectinsMono- to tetrasaccharidesIncorporating solvent structure analysis into the docking scoring function (AutoDock4) significantly improved the prediction of correct protein-carbohydrate complexes. nih.gov
Affinity Rationalization LecB (P. aeruginosa)Lewis a, Lewis x, 3-FucosyllactoseDocking predicted interaction energies that correlated with experimental microarray data, identifying Lewis a as the most potent ligand. mdpi.com

Site Mapping for Carbohydrate-Antibody Recognition

While molecular docking predicts individual binding poses, site mapping is a more advanced computational technique that analyzes a large ensemble of docked ligand conformations to create a probabilistic map of the protein's binding site. nih.gov This method identifies protein residues that are most frequently involved in interactions (e.g., hydrogen bonds or van der Waals contacts) across many low-energy binding modes. nih.govresearchgate.net The resulting "map" highlights the key interaction "hotspots" on the protein surface.

This approach is particularly powerful for studying carbohydrate-protein interactions, where ligands are flexible and binding sites can be promiscuous. nih.govnih.gov Site mapping can succeed in identifying the correct interacting residues even in cases where traditional docking methods fail to rank the experimentally observed binding pose as the best one. nih.govcurtin.edu.au A protocol combining conformational filters with binding site maps has been effectively used to determine the structures of αGal-terminating carbohydrate antigens in complex with xenoreactive antibodies. nih.gov This study revealed that while the conformation of the terminal Galα(1,3)Gal linkage varied depending on the antibody's binding site topography, the Galβ(1,4)Glc/GlcNAc linkage remained fixed, showcasing how different antibodies use distinct mechanisms for recognition. nih.gov

Specialized programs like AutoMap have been developed to automate this process, facilitating the study of recognition for various systems, including carbohydrate-antibody and carbohydrate-lectin complexes. researchgate.net The quality of the generated maps is often assessed by their ability to reproduce the interactions observed in known crystal structures. nih.gov

Technique/Program Principle Application Example Key Advantage References
Site Mapping Analyzes an ensemble of docked poses to identify protein residues with the highest probability of interaction.Used to study carbohydrate recognition by lectins (galectins, DC-SIGN) and antibodies.Effective at identifying key interacting residues even when docking scoring is problematic. nih.govcurtin.edu.au
Conformational Filters & Site Maps An in silico protocol to analyze carbohydrate-protein interactions.Determining binding modes of αGal-terminating antigens with xenoreactive antibodies.Revealed distinct recognition mechanisms and conserved linkage conformations across different antibodies. nih.gov
AutoMap Program A computational tool to study protein-ligand recognition using docked ensembles.Applied to antibody-carbohydrate and lectin-carbohydrate systems.Provides a systematic way to identify interaction hotspots and assess the relative contributions of residues. researchgate.net

Alpha Tetrasaccharide Derivatives and Their Applications

Synthetic Derivatives for Structure-Function Studies

The synthesis of modified alpha-tetrasaccharide structures is crucial for dissecting the relationship between their chemical architecture and biological activity. These synthetic analogs allow for systematic alterations to the natural structure, enabling detailed investigation into the roles of specific functional groups.

Chemical modification is a key strategy for understanding the structure-function relationships of complex carbohydrates. mdpi.com By creating derivatives with defined structural changes, such as the removal or replacement of specific chemical groups, researchers can pinpoint the molecular determinants of biological interactions. nih.govnih.gov For instance, the synthesis of deoxygenated and fluorinated analogs of the Shigella dysenteriae type 1 O-antigen tetrasaccharide has been instrumental in these studies. pasteur.fr Similarly, structural analogs of the tetrasaccharide motif from the lipopolysaccharide of Escherichia coli O75 have been synthesized to explore its biological properties. plos.org

The creation of heparan sulfate (B86663) (HS) tetrasaccharide mimetics with novel O- and N-sulfation patterns allows for a detailed examination of proteoglycan interactions. nih.gov The three-dimensional structures of a synthetic Sda tetrasaccharide and its mimics have been analyzed to understand their conformational behavior. researchgate.net Furthermore, libraries of HS oligosaccharides have been generated through the chemical and enzymatic modification of tetrasaccharide intermediates, providing a range of structures for biological screening. nih.gov

Table 1: Examples of Chemically Modified Alpha-Tetrasaccharides for Structure-Function Studies

Original Tetrasaccharide Context Modification Purpose of Study Citation
Shigella dysenteriae O-antigen Deoxygenation and deoxyfluorination at the galactopyranoside residue To create analogs for structure-function analysis. pasteur.fr
Escherichia coli O75 LPS Synthesis of a structural analog from a disaccharide intermediate To provide access to oligosaccharides for therapeutic agent development. plos.org
Heparan Sulfate (HS) Incorporation of novel O-/N-sulfate groups To create mimetics with defined structures to explore proteoglycan relationships. nih.gov
Bacteroides fragilis PS A1 Chemical modification of charged groups To demonstrate that positive and negative charges are required for immunomodulatory activity. nih.gov

Aminooxy derivatives of tetrasaccharides are valuable tools for conjugation chemistry. The aminooxy group provides a handle for highly chemoselective ligation to molecules containing an aldehyde or ketone, forming a stable oxime bond. frontiersin.org This method is widely used to attach carbohydrates to carrier molecules for various applications.

A stereocontrolled synthesis of an aminooxy derivative of the tetrasaccharide repeating unit from Streptococcus dysgalactiae has been reported. acs.org This derivative was designed for conjugation to a T-cell stimulating immunogen via a physiologically stable oxime linkage. acs.org Similarly, the α-aminooxy derivative of the Thomsen-Friedenreich (TF) antigen has been synthesized and conjugated to the polysaccharide immune stimulant PS A1 through oxime bond formation. nih.gov Synthetic strategies have also been developed for aminooxy derivatives of trisaccharide fragments from the outer core of Pseudomonas aeruginosa lipopolysaccharide, intended for use in oxime-based conjugations that preserve the native structure of the carbohydrate. frontiersin.orgfrontiersin.org

The synthesis of these derivatives often involves carrying a protected aminooxy precursor, such as an N-hydroxysuccinimide (NHS) moiety, through multiple reaction steps. nih.gov This approach makes it possible to conjugate nucleophilic sugars to appropriate carbonyl-containing molecules, facilitating the creation of complex glycoconjugates. nih.gov

Chemically Modified Tetrasaccharide Structures

Glycoconjugates and Neoglycoconjugates

Glycoconjugates, formed by covalently linking carbohydrates to other biomolecules like proteins or lipids, are essential for mimicking natural structures and enhancing the biological activity of oligosaccharides. Neoglycoconjugates are fully synthetic constructs that serve as powerful tools in glycobiology.

Conjugating poorly immunogenic carbohydrates to large carrier proteins is a well-established strategy to enhance their ability to elicit a robust and long-lasting immune response. mdpi.com This approach is fundamental to the development of modern vaccines against bacterial pathogens. mdpi.comnih.gov

Researchers have synthesized α- and β-tetrasaccharide glycoforms from the exosporium of Bacillus anthracis and conjugated them to the carrier protein CRM197. mdpi.com Immunization of mice with these conjugates demonstrated that both glycoforms are potent immunogens, capable of generating anti-spore antibodies. mdpi.com In another example, the total synthesis of tetrasaccharide haptens from the capsular polysaccharides of Vibrio vulnificus strains was achieved, followed by their covalent coupling to CRM197. nih.govacs.orgsemanticscholar.orgnih.gov Preliminary immunological studies in mice showed these glycoconjugates induced strong T-cell-dependent immune responses. nih.govacs.orgsemanticscholar.org

Similarly, tetrasaccharide derivatives of the Group B Streptococcus (GBS) serotype VIII capsular polysaccharide have been synthesized and conjugated to the recombinant protein ScpA193. tandfonline.com ELISA analysis of antisera from immunized mice revealed the elicitation of strong oligosaccharide-specific IgG antibodies, indicating the vaccine potential of these constructs. tandfonline.com These haptens are often synthesized with a functionalized linker to facilitate regioselective coupling to the carrier protein. mdpi.comnih.gov

Table 2: Examples of Alphthis compound-Protein Conjugates for Immunological Research

Tetrasaccharide Source / Type Carrier Protein Key Immunological Finding Citation
Bacillus anthracis exosporium (α- and β-glycoforms) CRM197 Both α- and β-tetrasaccharide conjugates are equally potent immunogens and elicit anti-spore antibodies. mdpi.com
Vibrio vulnificus MO6-24 & BO62316 CPS CRM197 Conjugates provoked robust antigen-specific T-cell-dependent total IgG and IgG1 antibody responses in mice. nih.govacs.orgnih.gov
Group B Streptococcus serotype VIII CPS ScpA193 Elicited strong oligosaccharide-specific IgG antibodies in mice, suggesting vaccine potential. tandfonline.com

Fluorescently labeled tetrasaccharide-peptides are indispensable tools for studying carbohydrate-protein interactions, enzyme activity, and cellular localization. oup.compepscan.com These probes allow for sensitive detection and quantification in complex biological systems.

A chemo-enzymatic strategy has been used to synthesize fluorescently labeled peptides carrying the native tetrasaccharide linker common to glycosaminoglycans. oup.com These peptides were labeled with 5-Carboxytetramethylrhodamine (TAMRA), enabling highly sensitive detection and monitoring of subsequent enzymatic steps in GAG biosynthesis. oup.com In another study, a tetrasaccharide analog of the antitumor agent PI-88 was synthesized with a BODIPY-type fluorescent probe attached at the reducing end. nih.gov

For enzyme activity assays, a tetrasaccharide probe labeled with a FRET (Förster Resonance Energy Transfer) pair—MANT as the donor dye and a dinitrophenyl (DNP) group as the acceptor—was designed to quantitatively measure the activity of Golgi endo-α-mannosidase. rsc.org Furthermore, a fluorescein-tagged heparin tetrasaccharide has been used as a probe in fluorescence polarization assays to study the binding interactions between glycosaminoglycans and chemokines, allowing for the determination of binding affinities for various unlabeled heparan sulfate oligosaccharides. rsc.org

Table 3: Applications of Fluorescently Labeled Alphthis compound Derivatives

Fluorescent Label(s) Tetrasaccharide-Peptide System Application Citation
5-Carboxytetramethylrhodamine (TAMRA) Peptides with native GAG tetrasaccharide linker To monitor the stepwise addition of sugars and study GAG biosynthesis. oup.com
BODIPY Analog of PI-88 tetrasaccharide To create a fluorescent probe of a known antitumor agent. nih.gov
MANT (donor) / DNP (acceptor) High-mannose type tetrasaccharide probe FRET-based assay for quantitative detection of Golgi endo-α-mannosidase activity. rsc.org

Conjugation to Carrier Proteins for Immunological Studies

Glycomimetics and Oligosaccharide Libraries

The development of glycomimetics—molecules that mimic the structure and function of carbohydrates but often possess improved stability or bioactivity—and the creation of oligosaccharide libraries are advanced strategies in glycochemistry. These approaches accelerate the discovery of new therapeutic agents and biological probes.

The tetrasaccharide sialyl LewisX (sLeX) is a well-known binding motif for selectins, a class of cell adhesion molecules involved in inflammation. rsc.orgnih.gov As such, sLeX has served as a critical lead structure for the development of glycomimetic antagonists. rsc.orgnih.gov One such glycomimetic, Rivipansel (GMI-1070), was developed as a pan-selectin antagonist. taylorandfrancis.com Similarly, the tetrasaccharide epitope of the ganglioside GQ1bα has been used as a lead to develop antagonists for Myelin-Associated Glycoprotein (B1211001) (MAG), which is involved in regulating neurite outgrowth. nih.gov

The synthesis of oligosaccharide libraries provides a powerful platform for high-throughput screening and for decoding the complex structure-activity relationships of carbohydrates like heparan sulfate (HS). researchgate.net An automated platform has been developed to generate a comprehensive library of 64 distinct HS tetrasaccharides, displaying all possible variations of 2-O-, 6-O-, and N-sulfation. researchgate.net Another approach created a library of 47 HS oligosaccharides through the divergent chemical and enzymatic modification of tetrasaccharide intermediates. nih.gov These libraries provide an unprecedented view into the sulfation code of GAGs and have been used to identify specific sequences that modulate the activities of important growth factors and chemokines. researchgate.net Anomeric reactivity-based one-pot synthesis methods have also been employed to rapidly assemble libraries of protected oligosaccharides, including tetrasaccharides, to increase structural diversity for biological screening. acs.org

Design of Small Molecule Lectin Antagonists

The interaction between carbohydrates and lectins, a class of proteins that bind to specific sugar moieties, is fundamental to numerous biological processes, including cell-cell recognition, adhesion, and signaling. Consequently, the design of small molecule antagonists that can inhibit these interactions holds significant therapeutic potential. Alpha-tetrasaccharides and their mimics have emerged as crucial scaffolds in the development of such antagonists.

A key strategy in designing these antagonists involves a fragment-based approach, often guided by nuclear magnetic resonance (NMR) spectroscopy. This method allows for the identification and optimization of small molecular fragments that bind to the lectin's carbohydrate recognition domain (CRD). For instance, a tetrasaccharide sialyl Lewisx (sLeX) based compound was identified as a starting point for the development of potent selectin antagonists. Through iterative optimization, researchers have achieved remarkable increases in affinity, with some compounds exhibiting low nanomolar binding constants. taylorandfrancis.com This process often focuses on targeting specific subdomains within the lectin, such as the sulfate-binding domain in L- and P-selectins. taylorandfrancis.com

The design of these glycomimetic ligands aims to replicate the key interactions of the natural carbohydrate ligand while often possessing improved pharmacological properties. For example, the design of antagonists for DC-SIGN, a C-type lectin on dendritic cells, involves creating mimics of mannose- and fucose-based oligosaccharides. researchgate.net These mimics are designed to potently inhibit the interaction between pathogens and DC-SIGN. researchgate.net The core principle is to identify the "core monosaccharide" responsible for the primary binding interaction and then append other chemical moieties to engage with adjacent regions of the lectin, thereby increasing affinity and selectivity. researchgate.net

A notable example is the development of antagonists for FimH, a bacterial adhesin that recognizes mannose-containing glycans and is implicated in urinary tract infections. rsc.org Researchers have designed α-D-mannopyranosides bearing diaryl substituted 1,3-diaminopropanol or glycerol (B35011) moieties that act as potent FimH antagonists, with some compounds showing activity in the nanomolar range. researchgate.net

The following table summarizes key aspects of the design of small molecule lectin antagonists based on alphthis compound structures.

Lectin TargetNatural Ligand ScaffoldDesign StrategyOutcome
SelectinsSialyl Lewisx (sLeX)Fragment-based design, optimization of sulfate-binding domain interactions. taylorandfrancis.comIncreased affinity by over 30,000-fold, achieving low nanomolar affinity. taylorandfrancis.com
DC-SIGNMannose/Fucose-based oligosaccharidesDesign of glycomimetics to inhibit pathogen interaction. researchgate.netPotent inhibition of pathogen-DC-SIGN binding. researchgate.net
FimHMannose-containing glycansAppending diaryl substituted moieties to α-D-mannopyranosides. researchgate.netPotent FimH antagonists with nanomolar activity. researchgate.net

Synthesis of Diverse Tetrasaccharide Libraries (e.g., HS, sLeX)

The systematic investigation of structure-activity relationships (SAR) for alpha-tetrasaccharides necessitates access to a wide variety of structurally defined compounds. To this end, the synthesis of diverse tetrasaccharide libraries, particularly of heparan sulfate (HS) and sialyl LewisX (sLeX), has been a major focus in glycoscience. These libraries are instrumental in decoding the specific sulfation patterns and glycan sequences that govern interactions with proteins.

A significant challenge in synthesizing these libraries lies in the sheer number of possible isomers. For instance, a heparan sulfate tetrasaccharide can have 256 possible structures when considering all variations of N- and O-sulfation and the presence of either glucuronic acid (GlcA) or iduronic acid (IdoA). nih.gov To overcome this, researchers have developed divergent synthetic strategies. These approaches often rely on a single, universally applicable building block that can be selectively modified in the late stages of the synthesis to generate a multitude of different structures. nih.govresearchgate.net

One key innovation has been the design of tetrasaccharide building blocks with orthogonally protected functional groups. nih.gov This allows for the selective removal of specific protecting groups and subsequent sulfation at desired positions without affecting other parts of the molecule. nih.gov For example, a tetrasaccharide with a GlcN-GlcA-GlcN-IdoA backbone was synthesized with four different O-protective groups that could be removed independently. nih.gov

To facilitate the purification of the highly charged, sulfated intermediates, a fluorous tagging method has been developed. This technique involves attaching a fluorous tag to the tetrasaccharide, allowing for rapid purification via fluorous solid-phase extraction (FSPE). researchgate.net This method is also amenable to automation, which could enable the automated synthesis of large oligosaccharide libraries. researchgate.net

Recent successes include the synthesis of two 64-membered libraries of HS tetrasaccharides, which represent the largest and most comprehensive HS libraries to date. nih.gov These libraries have been crucial for more comprehensive SAR studies. nih.gov Another effort involved the divergent synthesis of 13 novel N-unsubstituted and N-acetylated HS tetrasaccharides to investigate their interactions with chemokines. rsc.org

The table below outlines different approaches to synthesizing diverse tetrasaccharide libraries.

Library TypeSynthetic StrategyKey FeaturesLibrary Size
Heparan Sulfate (HS)Divergent synthesis from a universal building block. nih.govresearchgate.netOrthogonal protecting groups, fluorous tagging for purification. nih.govresearchgate.net64 members. nih.govcaltech.edu
Heparan Sulfate (HS)Chemical and enzymatic modification of tetrasaccharide intermediates. nih.govUtilized disaccharide building blocks from heparin. nih.gov47 members. nih.gov
N-unsubstituted/N-acetylated HSDivergent synthesis from a fully protected precursor. rsc.orgSelective deprotection and regioselective O-sulfation/phosphorylation. rsc.org13 novel compounds. rsc.org

Multivalent Glycodendrimers and Glycopolymers

Glycodendrimers are branched, tree-like molecules with a well-defined number of carbohydrate ligands displayed on their periphery. nih.gov They offer precise control over the number and spacing of the presented sugars. For example, poly(amidoamine) (PAMAM) dendrimers have been functionalized with various mannosides to create potent inhibitors of bacterial adhesion. nih.gov The synthesis of these glycodendrimers can be achieved through various chemical strategies, including reductive amination and amide bond formation. nih.gov

Glycopolymers, on the other hand, are linear polymers decorated with carbohydrate side chains. They can present a high density of ligands and are also effective in multivalent binding. csic.es The synthesis of glycopolymers often involves the polymerization of monomers to which the carbohydrate has been pre-attached. csic.es

The design of these multivalent structures is not simply about maximizing the number of ligands. The spatial arrangement and the nature of the linker connecting the carbohydrate to the scaffold are also critical. A rational design approach is necessary to ensure an optimal disposition and distance between sugars to allow for simultaneous binding to multiple carbohydrate recognition domains (CRDs) on a target lectin. rsc.org

Heterovalent systems, which present a mixture of different carbohydrate ligands, are also being explored. mdpi.com These systems can mimic the heterogeneous nature of cell surface glycans and have shown unexpected binding properties. For instance, a terpolymer carrying both α,α-trehalose-6,6'-dicarboxylate (α,α-GT) and β-N-acetylglucosamine (βGlcNAc) residues exhibited the strongest affinity for a particular lectin, demonstrating a positive cooperative effect. csic.es

The following table details examples of multivalent systems incorporating alphthis compound derivatives.

Multivalent PlatformCarbohydrate Ligand(s)Synthetic ApproachApplication/Finding
PAMAM DendrimersMannosidesAmide bond formation. nih.govInhibition of type 1 fimbriated uropathogenic E. coli. nih.gov
Lysine DendrimersGalactosides, N-acetylglucosamineThioetherification, activated ester coupling. nih.govElucidation of multivalent interactions of galectins. mdpi.com
Acrylamide (B121943) Polymersα,α-GT, β-GlcNAcPolymerization of functionalized monomers. csic.esStrongest affinity to a specific lectin due to heterovalent effects. csic.es

Research Frontiers and Future Directions in Alpha Tetrasaccharide Studies

Advancements in Synthetic Chemistry

The intricate three-dimensional architecture of alpha-tetrasaccharides presents a formidable challenge to synthetic chemists. The precise control required to construct specific glycosidic linkages is paramount, as even minor variations can drastically alter biological function. Consequently, a significant portion of research is dedicated to refining synthetic strategies to improve efficiency, stereoselectivity, and scalability.

Development of More Efficient and Stereoselective Glycosylation Methods

The stereoselective formation of α-glycosidic bonds is a central challenge in carbohydrate synthesis. benthamscience.com Recent years have seen the development of novel methods that offer greater control over the stereochemical outcome of glycosylation reactions. acs.org One promising strategy involves the use of a single type of donor glycoside that can be selectively activated to react with either primary or secondary alcohol acceptors in a stereoselective manner. acs.org This is achieved by employing different additives to modulate the reactivity of the system, a technique that has proven successful in the assembly of branched α-glucans. acs.org

Innovations in catalysis have also been instrumental. For instance, phenanthroline has been identified as an effective catalyst for the stereoselective addition of alcohol nucleophiles to glycosyl bromide donors. rsc.org This method is operationally simple and tolerates a variety of functional groups, making it broadly applicable for the synthesis of α-glycosylated carboxylic acids. rsc.org Furthermore, transition metal-catalyzed glycosylation reactions, such as those employing cationic nickel (II) catalysts, have shown significant promise in overcoming the challenges associated with the synthesis of 1,2-cis amino glycosides. nih.gov These methods have been successfully applied to the synthesis of trisaccharides and tetrasaccharides. nih.gov The choice of solvent and protecting groups also plays a crucial role, with dimethylformamide (DMF) being shown to modulate glycosylation reactions to favor the formation of axial glycosyl imidates, leading to high stereoselectivity. rsc.org

Catalyst/MethodDonor TypeKey AdvantageReference
Additive-controlled activationGlycosyl imidateStereoselective glycosylation of both primary and secondary alcohols. acs.org acs.org
Phenanthroline catalysisGlycosyl bromideMild, operationally simple, and tolerant of various functional groups. rsc.org rsc.org
Cationic nickel (II) catalysis2-amino glycosyl-OTCA donorHigh yields and 1,2-cis stereoselectivity for 2-amino-2-deoxyglycosides. nih.gov nih.gov
DMF-modulated glycosylationGlycosyl imidateHigh stereoselectivity for axially substituted glycosides. rsc.org rsc.org

Scalable Production of Complex Tetrasaccharides

The transition from laboratory-scale synthesis to the large-scale production of complex tetrasaccharides is a critical step for their use in biological studies and potential therapeutic applications. Chemoenzymatic approaches, which combine the efficiency of chemical synthesis with the high selectivity of enzymatic reactions, are being increasingly explored to achieve scalable production. nih.gov These methods allow for the synthesis of oligosaccharides in a more controlled and efficient manner.

Companies specializing in complex carbohydrate synthesis have developed robust processes for producing tetrasaccharides and even larger oligosaccharides on a scale of several hundred grams. synphabase.ch The success of these large-scale syntheses relies on a combination of strategic synthetic planning, expertise in preparative chromatography, and a deep understanding of reaction monitoring, often through techniques like NMR spectroscopy. synphabase.ch The development of processes that are safe, cost-effective, reproducible, and scalable is a key focus. synphabase.ch For instance, chemoenzymatic synthesis has been successfully employed to generate peptides carrying the native tetrasaccharide linker involved in glycosaminoglycan biosynthesis. nih.gov

Deepening Mechanistic Understanding

To fully harness the potential of alpha-tetrasaccharides, a comprehensive understanding of their molecular interactions and the structural features that govern their biological activity is essential. Researchers are employing a combination of experimental and computational techniques to unravel these complex relationships at a molecular level.

Elucidating Precise Molecular Interactions of Alpha-Tetrasaccharides

The biological functions of alpha-tetrasaccharides are dictated by their specific interactions with proteins and other biomolecules. Techniques such as carbohydrate microarrays and computational modeling are powerful tools for probing these interactions. nih.gov For example, microarrays containing synthetic tetrasaccharides with defined sulfation patterns have been used to identify and characterize the binding of proteins to specific glycosaminoglycan (GAG) structures. nih.gov

Computational approaches, including molecular dynamics (MD) simulations, provide insights into the conformational dynamics of tetrasaccharides and their binding modes with proteins. acs.orgnih.gov These studies can reveal the key residues involved in the interaction and the energetic contributions of different parts of the tetrasaccharide to the binding affinity. acs.orgnih.gov For example, MD simulations have been used to investigate the binding of the H-tetrasaccharide to cholera toxin, revealing that a terminal fucose residue contributes significantly to the binding energy through the formation of multiple hydrogen bonds. acs.org

Understanding Structural Factors Influencing Biological Activity (e.g., Sulfation Patterns)

The sulfation pattern of a tetrasaccharide is a critical determinant of its biological activity. nih.govfrontiersin.org Different sulfation patterns can create unique recognition sites for protein binding, thereby modulating a wide range of biological processes. nih.govfrontiersin.org For example, in sulfated fucans, the specific arrangement of sulfate (B86663) groups regulates species-specific fertilization in sea urchins. nih.gov

The synthesis of systematic libraries of heparan sulfate (HS) tetrasaccharides with varying sulfation patterns has been a significant breakthrough. wiley.com One such library, containing 64 distinct tetrasaccharides, was created from a single protected intermediate, allowing for a comprehensive investigation of the structure-activity relationship. wiley.com This library has been used to identify HS sequences that bind strongly to fibroblast growth factor-2 while having a weak affinity for platelet factor-4, a crucial step towards developing new HS-based therapeutics with reduced side effects. wiley.com The interplay between sulfation patterns and the conformational flexibility of the tetrasaccharide backbone is also a key area of investigation, as it influences the presentation of binding epitopes. nih.govcore.ac.uk

Translational Research and Biomarker Development

The growing understanding of the roles of alpha-tetrasaccharides in health and disease is paving the way for their use in translational research and as clinical biomarkers. Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. nih.govufl.edu In this context, alpha-tetrasaccharides are being investigated for their potential as diagnostic and prognostic markers for various diseases. mdpi.com

A biomarker is a measurable indicator of a biological state or condition. alpha1.org Urinary glucose tetrasaccharide, for example, has been approved for clinical use as a biomarker for Pompe disease, a type of glycogen (B147801) storage disease. mdpi.com The presence and concentration of specific tetrasaccharides in biological fluids can reflect underlying pathological processes, making them valuable tools for early diagnosis and monitoring disease progression. mdpi.com The development of robust analytical methods, such as those based on mass spectrometry, is crucial for the accurate quantification of these biomarkers in clinical samples. The Alpha-1 Biomarker Consortium (A1BC) is one example of a research initiative focused on identifying biomarkers, which could potentially include specific glycans, to predict disease progression in Alpha-1 antitrypsin deficiency. alpha1.org

Alpha-Tetrasaccharide as a Biomarker for Genetic or Disease States (e.g., Glc(4) in Pompe Disease)

The glucose tetrasaccharide, specifically Glcα1-6Glcα1-4Glcα1-4Glc (abbreviated as Glc4), has emerged as a significant biomarker in the diagnosis and monitoring of Pompe disease, a glycogen storage disease type II. nih.govpompediseasenews.comggc.orgdntb.gov.uaduke.edupompediseasenews.comduke.edu This disease is caused by a deficiency of the lysosomal enzyme acid alpha-glucosidase (GAA), leading to the accumulation of glycogen in various tissues, particularly muscle. ggc.org

Glc4 is a glycogen-derived limit dextrin (B1630399) that is excreted in the urine. dntb.gov.uanih.gov Its levels are found to be elevated in patients with Pompe disease compared to healthy individuals. duke.edu This elevation is a direct consequence of the impaired glycogenolysis within the lysosomes. Research has demonstrated that urinary Glc4 levels correlate with the extent of glycogen accumulation in skeletal muscle, making it a more specific biomarker for disease burden than traditional markers of muscle damage like creatine (B1669601) kinase (CK) and aspartate aminotransferase (AST). dntb.gov.ua

The clinical utility of Glc4 extends to both diagnosis and therapeutic monitoring. Studies have shown that Glc4 has high sensitivity and specificity for Pompe disease, making it a valuable adjunctive diagnostic tool alongside enzymatic assays for GAA activity. dntb.gov.uakoreamed.org Furthermore, monitoring urinary Glc4 levels is crucial for assessing the efficacy of enzyme replacement therapy (ERT). nih.gov A decrease in Glc4 concentrations following ERT indicates a positive therapeutic response, reflecting the clearance of stored glycogen. nih.govggc.org Conversely, persistently high levels may suggest a less favorable clinical outcome. nih.gov

The analysis of Glc4 is typically performed using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS), which provide the necessary sensitivity and specificity for accurate quantification in biological fluids like urine and plasma. nih.govduke.eduduke.edukoreamed.org

Table 1: Clinical Utility of Glc4 in Pompe Disease

Application Description Key Findings References
Diagnosis Used as a noninvasive biomarker to aid in the diagnosis of Pompe disease.Elevated urinary Glc4 levels show high sensitivity (94%) and specificity (84%) for Pompe disease. dntb.gov.ua
Disease Monitoring Tracks the progression of the disease and the accumulation of glycogen.Glc4 levels correlate with glycogen storage in skeletal muscle. dntb.gov.ua
Therapeutic Response Monitors the effectiveness of enzyme replacement therapy (ERT).A decrease in urinary Glc4 levels is indicative of a positive response to ERT. nih.gov

Monitoring Biochemical Pathways via Tetrasaccharide Metabolites

The analysis of tetrasaccharide metabolites offers a window into the activity of various biochemical pathways, particularly those involved in carbohydrate metabolism. In Pompe disease, the accumulation of the tetrasaccharide Glc4 is a direct result of a block in the lysosomal glycogen degradation pathway. nih.gov This highlights the utility of specific oligosaccharides in pinpointing defects in metabolic routes.

The study of these metabolites is not limited to disease diagnosis. Techniques like metabolic flux analysis, isotopomer analysis, and metabolomics allow for a broader understanding of pathway dynamics. numberanalytics.com By tracking the flow of labeled substrates through various metabolic networks, researchers can quantify the rates of reactions and identify key regulatory points. numberanalytics.com

Advanced analytical methods are essential for the detailed characterization of these metabolites. Chromatography and spectroscopy, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for separating, identifying, and quantifying these complex carbohydrates. numberanalytics.com

Table 2: Techniques for Monitoring Biochemical Pathways Using Tetrasaccharide Metabolites

Technique Principle Application in Glycobiology References
Metabolic Flux Analysis Measures the rates of metabolic reactions in a biological system.Quantifies the flow of substrates through glycogen metabolism and other carbohydrate pathways. numberanalytics.com
Isotopomer Analysis Tracks the distribution of isotopically labeled metabolites through a pathway.Elucidates the specific steps and branch points in complex carbohydrate degradation and synthesis pathways. numberanalytics.com
Metabolomics Comprehensive analysis of all metabolites in a biological sample.Provides a global view of the metabolic state and identifies changes in tetrasaccharide levels in response to disease or treatment. numberanalytics.com
Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS) Separates and identifies molecules based on their physicochemical properties and mass-to-charge ratio.Enables the sensitive and specific detection and quantification of tetrasaccharide isomers in biological samples. numberanalytics.com

Emerging Roles in Immunology and Host-Microbe Interactions

Role in Anti-Carbohydrate Antibody Development

Alpha-tetrasaccharides play a significant role in the development of anti-carbohydrate antibodies, which are crucial components of the immune response to various pathogens and are also implicated in autoimmune phenomena. The immune system can recognize specific carbohydrate structures, or glycans, on the surface of bacteria, viruses, and other cells, leading to the production of antibodies that can neutralize or eliminate these entities.

The development of high-affinity anti-glycan antibodies is a complex process. acs.org The affinity of anti-carbohydrate antibodies for their target antigens can vary widely. While interactions with simple monosaccharides are often weak, the binding affinity for larger oligosaccharides, such as tetrasaccharides, can be significantly higher, allowing for more specific recognition. pnas.org

The generation of these antibodies is not always straightforward. The process for identifying potent carbohydrate antigens is still being refined, but a combination of synthetic glycan microarrays, surface plasmon resonance, and saturation transfer difference NMR spectroscopy is proving to be a powerful approach for dissecting the molecular details of antibody-carbohydrate interactions. acs.org Understanding these interactions at an atomic level is a critical step toward the rational design of carbohydrate-based vaccines and immunotherapies. acs.orgpnas.org

Impact on Glycan Evolution and Phenotypic Variation

Glycans, including alpha-tetrasaccharides, are subject to evolutionary pressures that drive phenotypic variation within and between species. This variation is particularly evident in the context of host-microbe interactions, where changes in cell surface glycans can help pathogens evade the host immune system or adapt to new environments.

The biosynthesis of glycans is a complex process involving numerous glycosyltransferases and glycosidases. plos.org The expression levels and specificities of these enzymes determine the final glycan structures present on a cell's surface. plos.org Mutations or changes in the regulation of these enzymes can lead to significant alterations in the glycome, the complete set of glycans produced by an organism.

In bacteria, O-linked protein glycosylation systems can produce a diverse array of glycan structures. For example, in Neisseria species, the glycan structures are subject to diversifying selection, which may be driven by the need to alter the antigenicity of surface proteins like pilin. researchgate.net The discovery of a novel tetrasaccharide glycoform in Neisseria elongata highlights the ongoing evolution of these glycosylation pathways. researchgate.net

The evolution of N-linked glycosylation pathways in eukaryotes also demonstrates the importance of glycan processing. The Golgi endo-α-1,2-mannosidase, an enzyme that trims mannose residues from N-glycans, plays a crucial role in the maturation of these structures. oup.com The phylogenetic distribution of this enzyme suggests its importance in enabling a greater proportion of N-glycans to be processed into complex structures, thereby increasing the functional diversity of the glycome. oup.com

This evolutionary plasticity of glycan structures has a direct impact on phenotypic variation, influencing processes such as cell adhesion, signaling, and immune recognition.

Computational Glycobiology Expansion

Integration of Experimental and Theoretical Approaches for Glycan Analysis

The inherent complexity and diversity of glycan structures present significant analytical challenges. epfl.chtandfonline.com To address this, the field of computational glycobiology has seen substantial growth, with a focus on integrating experimental data with theoretical models to provide a more comprehensive understanding of glycan structure and function. beilstein-journals.orgmdpi.com

A multidisciplinary approach that combines wet-lab experiments with computational methods is becoming essential for investigating the multifaceted nature of protein-glycan interactions. beilstein-journals.org Computational tools are now available to build, visualize, and predict the structures of complex glycans and their interactions with proteins. beilstein-journals.orgnih.gov These tools can provide insights into the dynamic behavior of these molecules at an atomic level. nih.gov

Molecular dynamics (MD) simulations, for example, can be used to explore the conformational landscape of glycans and their complexes with proteins, providing information on binding kinetics and energetics. beilstein-journals.orgmdpi.com These simulations are increasingly being combined with experimental data from techniques like NMR spectroscopy and mass spectrometry to enhance the accuracy of the models. beilstein-journals.org

Furthermore, computational frameworks are being developed to automatically construct glycosylation reaction networks based on experimental data, such as mass spectrometry-based glycomics. plos.org These networks can help to elucidate the enzymatic pathways responsible for the synthesis of specific glycan structures. The integration of various data types into these models, including transcriptomic, proteomic, and metabolomic data, allows for a systems-level analysis of glycosylation. plos.org

The development of databases and computational toolboxes is also crucial for the advancement of the field. oup.comcomp-gag.org These resources provide a centralized repository for glycan structures and experimental data, as well as software for their analysis. As these computational approaches continue to evolve and become more integrated with experimental techniques, they will undoubtedly play a pivotal role in unraveling the complexities of the glycome. acs.orgmdpi.com

Table 3: Computational Tools and Approaches in Glycan Analysis

Tool/Approach Description Application References
Molecular Dynamics (MD) Simulations A computational method for simulating the physical movements of atoms and molecules.Used to study the conformational dynamics of alpha-tetrasaccharides and their interactions with proteins. beilstein-journals.orgmdpi.com
Glycan Databases Curated repositories of glycan structures and associated experimental data.Provide a reference for identifying and characterizing novel alpha-tetrasaccharides. oup.comcomp-gag.org
Network Analysis Software Computational tools for constructing and analyzing biochemical reaction networks.Used to model the enzymatic pathways involved in alphthis compound biosynthesis. plos.org
Integrated -Omics Platforms Platforms that combine data from genomics, transcriptomics, proteomics, and metabolomics.Provide a systems-level understanding of the regulation and function of alpha-tetrasaccharides. plos.org

Predictive Modeling for Glycan-Binding Protein Interactions

The intricate and dynamic nature of interactions between alpha-tetrasaccharides and glycan-binding proteins presents significant challenges for purely experimental characterization. Computational techniques have become indispensable tools for providing insights at an atomic level, predicting binding events, and guiding experimental design. nih.gov These predictive models are crucial for deciphering the molecular mechanisms that govern recognition, binding affinity, and specificity. nih.govbeilstein-journals.org

Predictive modeling in this field primarily revolves around three core computational methodologies: molecular docking, molecular dynamics simulations, and machine learning. These approaches are often used in a complementary fashion to build a comprehensive understanding of the glycan-protein interface.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., an alphthis compound) when bound to a second (the receptor, e.g., a protein) to form a stable complex. beilstein-journals.org The primary goal is to identify the correct binding pose of the ligand in the protein's binding pocket and to estimate the strength of the interaction, typically through a scoring function.

Challenges in modeling these interactions include the inherent flexibility of glycans and the high charge density that can be present in both the glycan and the protein's binding site. pnas.org Despite these difficulties, docking has been successfully used to predict the binding sites for various glycosaminoglycan (GAG) tetrasaccharides. pnas.org For instance, molecular docking analysis was employed to locate the binding regions of a dermatan sulfate tetrasaccharide to human alpha-L-iduronidase, providing a better understanding of how genetic variants might affect binding and lead to mucopolysaccharidosis type I (MPS I). nih.gov Similarly, docking studies with heparin tetrasaccharides and Fibroblast Growth Factor (FGF) proteins have shown high accuracy, with predicted binding poses falling within 0.70–1.51 Å root-mean-square deviation (rmsd) of the crystal structures. pnas.org

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the glycan-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational changes, flexibility, and the stability of interactions. researchgate.net

MD simulations are an effective tool for studying the structure, dynamics, and thermodynamics of carbohydrate-protein systems. nih.govresearchgate.net They are often used to refine and validate the results of molecular docking. nih.gov For example, after initial docking of sulfated glycan oligosaccharides to the SARS-CoV-2 spike glycoprotein (B1211001), extensive MD simulations were used to confirm stable binding sites, demonstrating that some potential sites identified by docking were only pseudo-binding sites. nih.gov The accuracy of these simulations is highly dependent on the force fields used, with parameters like CHARMM and GLYCAM being specifically developed to accurately model carbohydrates and their linkages to proteins. researchgate.netnih.gov Furthermore, MD simulations can reveal the crucial role of bridging water molecules in stabilizing the orientation of the glycan relative to the protein. nih.gov

Machine Learning and Deep Learning Approaches

More recently, machine learning (ML) and deep learning models have emerged as powerful tools for predicting glycan-protein interactions on a large scale. nih.gov These models are trained on vast datasets from high-throughput experiments, such as glycan arrays, which measure the binding strength of hundreds of glycans to a specific protein, often reported as Relative Fluorescence Units (RFU). rsc.orgbiorxiv.org

Several advanced models have been developed:

GlyNet : A multi-task neural network that can accurately predict the relative binding strengths for mammalian glycans against hundreds of glycan-binding proteins. rsc.orgresearchgate.net Trained on over 750,000 RFU values, GlyNet can extrapolate and predict binding for novel glycans that have not been experimentally tested. nih.govbiorxiv.org

LectinOracle : This deep learning model combines transformer-based representations for proteins with graph convolutional neural networks for glycans to predict their interaction. nih.gov It has shown the ability to generalize to new glycans and lectins, with predictions aligning with experimental data. nih.gov

MCNet : This model uses an atom-level representation of glycans, rather than treating them as sequences of monosaccharides. biorxiv.org This approach allows it to predict binding for glycomimetic compounds and even enantiomers of natural glycans, breaking from the limitations of monosaccharide-based descriptions. biorxiv.org

These ML models significantly reduce the experimental search space, which is vast and difficult to explore through synthesis and testing alone. nih.govbiorxiv.org For example, even considering only 10 common monosaccharides, there are over 56,000 possible trisaccharides, making exhaustive experimental screening impractical. nih.govbiorxiv.org

The following table summarizes the key predictive modeling techniques used in the study of glycan-protein interactions.

Modeling Technique Principle Typical Output Application in Glycan-Protein Studies
Molecular Docking Predicts the preferred binding orientation and conformation of a ligand in a protein's active site using scoring functions to estimate binding affinity. beilstein-journals.orgpnas.orgBinding pose (geometry), binding energy/score, identification of key interacting residues.Identifying potential binding sites for alpha-tetrasaccharides on a protein surface; initial screening of ligand libraries. pnas.orgnih.gov
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules over time based on a given force field, providing insights into the system's dynamic behavior. nih.govresearchgate.netTrajectory of atomic coordinates, conformational flexibility, interaction stability, free energy of binding. acs.orgAssessing the stability of a docked alphthis compound-protein complex; observing conformational changes upon binding; understanding the role of solvent. nih.govrsc.org
Machine Learning (ML) / Deep Learning Learns patterns from large experimental datasets (e.g., glycan arrays) to predict the outcome of new, untested interactions. rsc.orgnih.govPredicted binding affinity (e.g., RFU, Kd), classification (binder/non-binder), identification of important glycan motifs. nih.govbiorxiv.orgHigh-throughput virtual screening of vast glycan libraries; predicting binding specificity for uncharacterized proteins; guiding experimental design. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing alpha-tetrasaccharide, and how do researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical glycosylation. Enzymatic methods use glycosyltransferases with specific donor/acceptor substrates, while chemical synthesis employs protecting-group strategies (e.g., orthogonal protection of hydroxyl groups). Reproducibility requires detailed protocols for reaction conditions (temperature, pH, catalysts) and purity validation via HPLC or mass spectrometry. Experimental sections must include reagent sources (e.g., Sigma-Aldridch for enzymes) and characterization data (NMR, IR) for key intermediates .

Q. Which analytical techniques are most effective for characterizing alphthis compound structure and purity?

  • Methodological Answer : High-resolution NMR (1D/2D) resolves anomeric proton configurations and glycosidic linkages. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight. Purity is assessed via HPLC (e.g., HILIC or ion-exchange chromatography). For novel compounds, X-ray crystallography or cryo-EM may resolve structural ambiguities. Cross-validation using ≥2 techniques minimizes misinterpretation .

Q. How should researchers design experiments to study alphthis compound’s biological interactions?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with receptors (e.g., lectins). Cell-based assays (e.g., ELISA, flow cytometry) validate functional interactions. Controls include scrambled oligosaccharides or knockout cell lines. Dose-response curves and statistical power analysis (e.g., n ≥ 3 replicates) ensure robustness .

Advanced Research Questions

Q. How can researchers resolve contradictory data in alphthis compound’s functional roles across studies?

  • Methodological Answer : Contradictions often arise from contextual factors (e.g., cell type specificity, glycan microheterogeneity). Conduct meta-analyses of published datasets (PRISMA guidelines) to identify confounding variables. Validate hypotheses using orthogonal methods (e.g., CRISPR-edited cells vs. pharmacological inhibitors). Transparent reporting of negative results reduces publication bias .

Q. What strategies optimize alphthis compound synthesis for high-yield, scalable production in academic settings?

  • Methodological Answer : Chemoenzymatic approaches balance efficiency and cost. Optimize enzyme kinetics (Km/Vmax) via directed evolution or immobilization (e.g., magnetic nanoparticles). For chemical synthesis, automate solid-phase techniques with real-time monitoring (LC-MS). Process optimization tools (Design of Experiments, DoE) identify critical parameters (e.g., solvent polarity, reaction time) .

Q. How can multi-omics data (glycomics, transcriptomics) be integrated to elucidate alphthis compound’s regulatory mechanisms?

  • Methodological Answer : Use bioinformatics pipelines (e.g., GlycoWorkbench, StringDB) to correlate glycan abundance with gene expression. Pathway enrichment analysis (KEGG, Reactome) identifies associated metabolic networks. Experimental validation via RNAi or CRISPR-Cas9 targeting key enzymes (e.g., glycosyltransferases) confirms causal relationships .

Methodological Best Practices

  • Literature Review : Prioritize primary sources (PubMed, Web of Science) over reviews. Use Boolean search terms (e.g., "alphthis compound AND biosynthesis NOT industrial") and citation tracking tools (Connected Papers) to map seminal studies .
  • Data Documentation : Archive raw datasets (NMR spectra, chromatograms) in repositories like Zenodo or GlyTouCan. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting : Disclose conflicts of interest (e.g., reagent donations from vendors) and adhere to COPE guidelines for authorship/attribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.